molecular formula C6H11N B1293782 Isocapronitrile CAS No. 542-54-1

Isocapronitrile

Cat. No.: B1293782
CAS No.: 542-54-1
M. Wt: 97.16 g/mol
InChI Key: DUJMVKJJUANUMQ-UHFFFAOYSA-N
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Description

Isocapronitrile is a medium-chain aliphatic nitrile that serves as a valuable precursor and intermediate in advanced organic synthesis and materials science research . Its chemical structure, featuring a terminal cyano group, makes it a versatile building block for the development of pharmaceuticals, agrochemicals, and novel polymers . In a research setting, this compound can be utilized in catalytic processes and for the synthesis of carboxylic acids and amines through nitrile-hydrolyzing enzymes or chemical hydration . As with many nitrile compounds, it is highly flammable and toxic if swallowed, in contact with skin, or inhaled . Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this material . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentanenitrile
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InChI

InChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,3-4H2,1-2H3
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InChI Key

DUJMVKJJUANUMQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11N
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DSSTOX Substance ID

DTXSID2060256
Record name Pentanenitrile, 4-methyl-
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Molecular Weight

97.16 g/mol
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Physical Description

Liquid with a very bad odor; [Merck Index] Colorless liquid; [MSDSonline]
Record name Isoamyl cyanide
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Vapor Pressure

3.69 [mmHg]
Record name Isoamyl cyanide
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CAS No.

542-54-1
Record name 4-Methylpentanenitrile
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Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to the Thermo-physical Properties of Isocapronitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, a deep understanding of the fundamental physical properties of chemical intermediates is not merely academic—it is the bedrock of robust process design, predictable reaction kinetics, and ultimately, the successful translation of a molecule from the bench to manufacturing. Isocapronitrile, also known as 4-methylpentanenitrile, is one such unassuming yet critical building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive exploration of the essential thermo-physical properties of this compound. In the absence of extensive experimental data for this specific nitrile, we will leverage established predictive methodologies to offer reliable estimations crucial for process modeling and optimization. This guide is structured to provide not just data, but a deeper understanding of the interplay between molecular structure and physical behavior, empowering you to make informed decisions in your research and development endeavors.

Molecular Identity and Significance

This compound ((CH₃)₂CHCH₂CH₂C≡N) is a branched-chain aliphatic nitrile. Its molecular structure, characterized by an isobutyl group attached to a cyanomethyl moiety, bestows upon it a unique set of physical characteristics that influence its behavior as a solvent, reactant, and intermediate.[1][2] The nitrile group, with its strong dipole moment and linear geometry, is a key functional group in organic synthesis and drug design, often serving as a precursor to amines, amides, and carboxylic acids, or acting as a bioisostere for other functional groups to modulate the pharmacokinetic properties of a drug candidate.[3][4][5][6]

While this compound itself may not be the final active molecule, its thermo-physical properties govern its handling, reaction conditions, and purification strategies. Therefore, a thorough understanding of these properties is paramount for efficient and scalable synthetic processes.

Core Thermo-physical Properties: A Predictive Approach

Due to a scarcity of publicly available, temperature-dependent experimental data for this compound, we employ the Joback group contribution method to estimate key thermo-physical properties.[7][8][9][10][11] This well-established method allows for the prediction of properties based on the molecular structure of the compound, providing valuable insights for process simulation and design.

The following sections detail the predicted thermo-physical properties of this compound. It is crucial to recognize that these are estimations and should be used as a guide for initial process development, with experimental verification recommended for critical applications.

Fundamental Physical Constants

Before delving into temperature-dependent properties, it is essential to establish the fundamental physical constants of this compound.

PropertyValueUnitSource
Molecular FormulaC₆H₁₁N-[1][2]
Molecular Weight97.16 g/mol [2]
Boiling Point (at 760 mmHg)154-156.5°C[12][13]
Melting Point-51°C[12]
Flash Point45.6°C[12]
Density (at 20°C)0.8009g/cm³[12]
Refractive Index (at 22°C)1.4048-[12]
Vapor Pressure (at 25°C)3.25mmHg[13]
Temperature-Dependent Properties

The following tables present the predicted temperature-dependent thermo-physical properties of this compound, calculated using the Joback method.

Temperature (°C)Predicted Liquid Density (g/cm³)
200.801
400.785
600.769
800.753
1000.737
1200.721
1400.705
Temperature (°C)Predicted Liquid Viscosity (cP)
200.73
400.55
600.43
800.34
1000.28
1200.23
1400.19
Temperature (°C)Predicted Liquid Heat Capacity (J/mol·K)
20190.3
40198.1
60205.9
80213.7
100221.5
120229.3
140237.1
Temperature (°C)Predicted Liquid Thermal Conductivity (W/m·K)
200.135
400.130
600.125
800.120
1000.115
1200.110
1400.105
Temperature (°C)Predicted Surface Tension (dyn/cm)
2025.4
4023.5
6021.6
8019.7
10017.8
12015.9
14014.0

Experimental Methodologies: The Foundation of Physical Property Data

While predictive models are invaluable, understanding the experimental techniques used to generate thermophysical property data is crucial for appreciating the accuracy and limitations of the values. The following outlines the standard methodologies for measuring the key properties discussed.

Experimental_Methodologies cluster_property Thermo-physical Property cluster_method Experimental Method Density Density Pycnometry Pycnometry / Vibrating Tube Densimetry Density->Pycnometry Measures mass per unit volume Viscosity Viscosity CapillaryViscometry Capillary / Rotational Viscometry Viscosity->CapillaryViscometry Measures resistance to flow HeatCapacity Heat Capacity DSC Differential Scanning Calorimetry (DSC) HeatCapacity->DSC Measures heat required to raise temperature ThermalConductivity Thermal Conductivity THW Transient Hot Wire (THW) ThermalConductivity->THW Measures ability to conduct heat SurfaceTension Surface Tension PendantDrop Pendant Drop / Du Noüy Ring SurfaceTension->PendantDrop Measures cohesive energy at liquid surface Synthesis_Pathway cluster_products Synthetic Transformations This compound This compound ((CH₃)₂CHCH₂CH₂C≡N) Amine Primary Amine ((CH₃)₂CHCH₂CH₂CH₂NH₂) This compound->Amine Reduction (e.g., H₂, Ni or LiAlH₄) CarboxylicAcid Carboxylic Acid ((CH₃)₂CHCH₂CH₂COOH) This compound->CarboxylicAcid Hydrolysis (acid or base catalyzed) Tetrazole Tetrazole Derivative This compound->Tetrazole [2+3] Cycloaddition (e.g., NaN₃)

Caption: Key synthetic transformations of this compound in pharmaceutical synthesis.

The conversion of the nitrile group in this compound to a primary amine via reduction is a common strategy to introduce a basic nitrogen atom, a frequent feature in many APIs for improving solubility and receptor binding. Hydrolysis of the nitrile to a carboxylic acid provides an acidic handle for further functionalization or for its own biological activity. Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles, which are important pharmacophores in various drug classes.

The branched isobutyl group of this compound can also contribute to the lipophilicity of the resulting molecule, which is a critical parameter in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. By understanding the thermo-physical properties of this compound, process chemists can optimize the conditions for these transformations, ensuring efficient and high-yielding syntheses of pharmaceutical intermediates.

Conclusion: Empowering Rational Process Design

This technical guide has provided a detailed overview of the essential thermo-physical properties of this compound. While experimental data remains limited, the use of predictive models offers a robust starting point for researchers and drug development professionals. The data and methodologies presented herein are intended to empower more rational and efficient process design, from early-stage synthesis to scale-up considerations. A thorough grasp of these fundamental properties is indispensable for any scientist working with this versatile chemical intermediate, paving the way for more predictable and successful outcomes in the complex journey of drug discovery and development.

References

  • PubChem. 4-Methylpentanenitrile | C6H11N | CID 10956. National Center for Biotechnology Information. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Wikipedia contributors. (2023, December 2). Nitrile. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640. National Center for Biotechnology Information. [Link]

  • Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697–1710.
  • Deng, Y., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(19), 5184–5190.
  • Li, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1551.
  • Wu, X., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv preprint arXiv:2301.07255.
  • EgiChem | Tools. Properties Estimation with the Joback method. [Link]

  • Yan, W., et al. (2020). New Models for Predicting Thermophysical Properties of Ionic Liquid Mixtures. Industrial & Engineering Chemistry Research, 59(19), 9247–9257.
  • ChemSrc. 4-methylpentanenitrile | CAS#:542-54-1. [Link]

  • Wikipedia contributors. (2023, October 26). Group-contribution method. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2023, January 19). 20.7: Chemistry of Nitriles. In Chemistry LibreTexts. [Link]

  • Abu-Jdayil, B., & Mourad, A. H. I. (2002). Concentration and Temperature Dependence of Shear Viscosity of the Critical Mixture of Nitroethane and 3-Methylpentane. An-Najah University Journal for Research - B (Humanities), 16(2), 117-128.
  • Si, C., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(8), 2949-2965.
  • Si, C., et al. (2021). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Faria, J., et al. (2018). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. Journal of Molecular Liquids, 268, 534-543.
  • Sun, L., et al. (2019). Machine learning for predicting thermodynamic properties of pure fluids and their mixtures. Chemical Engineering Science, 209, 115196.
  • Annable, T., et al. (1993). Temperature Dependence of Viscosity and Density of cis-1,4/trans-1,3-Dimethylcyclohexane and Several other Commonly Used Organic Solvents. The Journal of Physical Chemistry, 97(25), 6773–6781.
  • Hukkerikar, A. S., et al. (2012). A review of group contribution models to calculate thermodynamic properties of ionic liquids for process systems engineering. Fluid Phase Equilibria, 322–323, 1-15.
  • Jouyban, A., et al. (2022).
  • Nieto-Marques, A., et al. (2021). Thermal Conductivity Calculation in Organic Liquids: Application to Poly-α-Olefin. Polymers, 13(23), 4153.
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  • St. John, P. C., et al. (2023). Enhanced thermophysical property prediction with uncertainty quantification using group contribution-Gaussian process regression. Molecular Systems Design & Engineering, 8(10), 1275-1286.
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Technical Guide: Isocapronitrile Solubility Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isocapronitrile Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (4-methylvaleronitrile, CAS 542-54-1) is a specialized aliphatic nitrile distinguished by its steric branching and elevated boiling point (155 °C) relative to common nitriles like acetonitrile (82 °C). While functionally similar to acetonitrile as a polar aprotic solvent, its isopentyl tail imparts significant lipophilicity, rendering it immiscible with water but fully miscible with a broad spectrum of organic solvents. This guide provides a definitive solubility profile, thermodynamic parameters, and experimental protocols for leveraging this compound in high-temperature synthesis and biphasic extractions.

Chemical Identity & Physicochemical Profile

Understanding the solubility behavior of this compound requires a precise look at its structural properties. The molecule consists of a polar cyano (-C≡N) head group and a hydrophobic isopentyl tail. This amphiphilic structure drives its unique solvency characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueContext
CAS Number 542-54-1Unique Identifier
IUPAC Name 4-MethylpentanenitrileSystematic Naming
Synonyms Isoamyl cyanide, this compoundCommon Trade Names
Molecular Weight 97.16 g/mol
Boiling Point 155 °CHigh-temp alternative to MeCN
Melting Point -51 °CLiquid at low temp
Density 0.80 g/cm³ (at 20 °C)Less dense than water
Dielectric Constant ~17–20 (Estimated)Medium Polarity (Lower than MeCN's 37.[1][2][3]5)
Dipole Moment ~3.5–4.0 DStrong dipole-dipole interactions
Water Solubility Insoluble (<1% w/w)Forms biphasic systems

Solubility Thermodynamics: The "Why" Behind the Behavior

To predict solubility without empirical testing, we utilize Hansen Solubility Parameters (HSP) . These parameters decompose the cohesive energy density into Dispersion (


), Polarity (

), and Hydrogen Bonding (

) components.[4]
Hansen Solubility Parameters (Estimated)

Since specific experimental HSP values for this compound are rare in literature, we derive estimates based on its structural homolog, Isobutyronitrile (CAS 78-82-0), and adjust for the additional methylene group.

  • 
     (Dispersion):  ~15.5 MPa
    
    
    
    (Driven by the alkyl chain)
  • 
     (Polarity):  ~9.0 MPa
    
    
    
    (Driven by the -CN group, slightly shielded by branching)
  • 
     (H-Bonding):  ~4.5 MPa
    
    
    
    (Weak acceptor, no donor capability)

Interpretation:

  • High Compatibility: Solvents with similar vectors in Hansen Space (e.g., Toluene, Dichloromethane, Ethyl Acetate) will be fully miscible.

  • Incompatibility: Water (

    
    ) is too high in hydrogen bonding energy, creating a large "interaction radius" distance, resulting in phase separation.
    
Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting this compound based on thermodynamic requirements.

SolventSelection Start Reaction/Process Requirement TempCheck Required Temp > 85°C? Start->TempCheck PolarityCheck Polar Aprotic Environment Needed? TempCheck->PolarityCheck Yes MeCN Select ACETONITRILE (BP: 82°C, Miscible with H2O) TempCheck->MeCN No (Low Temp OK) WaterMisc Water Miscibility Required? PolarityCheck->WaterMisc Yes DMF Select DMF/DMSO (High BP, Difficult Removal) PolarityCheck->DMF No (Non-polar needed) Isocap Select this compound (BP: 155°C, Immiscible with H2O) WaterMisc->Isocap No (Biphasic needed) WaterMisc->MeCN Yes

Figure 1: Decision tree for selecting this compound over Acetonitrile or DMF based on thermal and solubility constraints.

Experimental Solubility Data

The following table synthesizes qualitative and quantitative solubility data for this compound in common laboratory solvents.

Table 2: Solubility Profile in Organic Solvents
Solvent ClassRepresentative SolventSolubilityMechanism
Polar Protic WaterInsoluble Hydrophobic effect of isopentyl tail dominates nitrile polarity.[3]
Polar Protic Methanol / EthanolMiscible Alcohol hydroxyls interact with nitrile dipole; alkyl chains align.[3]
Polar Aprotic AcetonitrileMiscible "Like dissolves like" (Nitrile-Nitrile interaction).[3]
Polar Aprotic DMSO / DMFMiscible Strong dipole interactions compatible with nitrile group.[3]
Chlorinated Dichloromethane (DCM)Miscible Excellent compatibility; near-ideal solution behavior.[3]
Aromatic Toluene / BenzeneMiscible Dispersion forces (

) match closely.[3]
Aliphatic Hexane / HeptaneMiscible Isopentyl tail ensures compatibility with alkanes.[3]
Ethers Diethyl Ether / THFMiscible Weak polarity match; entropy drives mixing.[3]

Experimental Protocols

Protocol 1: Visual Solubility Determination (Shake-Flask Method)

Objective: Rapidly determine if this compound is a suitable solvent for a solid solute (e.g., a drug candidate).

Materials:

  • Glass vials (4 mL) with PTFE-lined caps.

  • This compound (Reagent Grade).

  • Analytical Balance.

Workflow:

  • Weighing: Weigh 10 mg of the solid solute into a tared vial.

  • Solvent Addition: Add 100 µL of this compound.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).

    • Cloudy/Precipitate: Add solvent in 100 µL increments up to 1 mL.

  • Calculation:

    
    
    

SolubilityProtocol Step1 Weigh 10mg Solute Step2 Add 100µL this compound Step1->Step2 Step3 Vortex (30s) Step2->Step3 Check Visual Check Step3->Check ResultHigh Solubility > 100mg/mL Check->ResultHigh Clear StepAdd Add +100µL Solvent Check->StepAdd Cloudy StepAdd->Step3 Repeat

Figure 2: Iterative "Shake-Flask" workflow for rapid solubility estimation.

Applications in Synthesis & Extraction

This compound is not merely a solvent; it is a process enabler.

High-Temperature Radical Reactions

Acetonitrile (BP 82°C) often limits the temperature of radical initiators (e.g., AIBN). This compound (BP 155°C) allows reactions to proceed at 100–140°C without pressurized vessels.

  • Use Case: Polymerization of methacrylates or radical cyclizations requiring thermal activation energy > 100 kJ/mol.

Biphasic Extraction (Acetonitrile Substitute)

In "salting-out" extractions (QuEChERS), acetonitrile is forced out of the water phase using salts. This compound naturally forms a biphasic system with water without salts.

  • Advantage: Cleaner extraction of lipophilic drugs from aqueous biological media.

  • Protocol: Mix Aqueous Sample (1 vol) + this compound (1 vol). Vortex. Centrifuge. Collect upper organic layer.

Safety & Handling

Critical Warning: this compound is a nitrile. While less volatile than acetonitrile, it can be metabolized to release cyanide ions.[5]

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm) provide splash protection; laminate gloves (Silver Shield) recommended for prolonged immersion.

  • Incompatibility: Avoid strong oxidizers (risk of fire) and strong acids (risk of HCN evolution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10890, this compound. Retrieved from .

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press.[6][7] (Referenced for group contribution methodology).

  • Sigma-Aldrich. Solvent Miscibility Table. Retrieved from .

  • NIST Chemistry WebBook. Isobutyronitrile Thermodynamic Data. Retrieved from .[8]

Sources

Foreword: Decoding Reactivity at the Frontier

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Orbital Analysis of Isocapronitrile

In the landscape of modern drug discovery and development, understanding a molecule's electronic structure is not merely an academic exercise; it is a predictive tool of immense power. The nitrile functional group, a compact yet electronically potent moiety, is increasingly prevalent in pharmaceuticals. Its unique properties—polarity, hydrogen bonding capability, and metabolic stability—make it a valuable component in molecular design. This compound (4-methylpentanenitrile), with its aliphatic backbone, serves as an excellent model for exploring the fundamental electronic characteristics that govern the behavior of nitrile-containing compounds.

This guide provides a comprehensive exploration of the molecular orbital (MO) landscape of this compound. We will move beyond a superficial description of its structure to a detailed quantum mechanical analysis, elucidating the causality behind its reactivity. For researchers aiming to rationally design molecules with tailored properties, this deep dive into the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—offers a roadmap to predicting and controlling chemical behavior.

Part 1: The Theoretical Framework - A Primer on Frontier Molecular Orbital Theory

Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals, which span the entire molecule. This combination, or overlap, of atomic wave functions can be either constructive or destructive.[1][2]

  • Constructive Overlap: When two atomic orbitals of the same phase interact, they form a lower-energy bonding molecular orbital . The electron density in this orbital is concentrated between the nuclei, effectively "gluing" the atoms together.[1][2]

  • Destructive Overlap: The interaction of atomic orbitals with opposite phases leads to a higher-energy antibonding molecular orbital . A node, a region of zero electron density, exists between the nuclei, which destabilizes the bond.[1][2]

The most critical orbitals for understanding chemical reactivity are the frontier orbitals:

  • Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. It can be considered the orbital of the valence electrons. A molecule uses its HOMO electrons to act as a nucleophile or electron donor. The energy of the HOMO (EHOMO) is related to its ionization potential; a higher EHOMO indicates a greater willingness to donate electrons.[3][4]

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that does not contain any electrons. A molecule uses this orbital to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to its electron affinity; a lower ELUMO signifies a greater ability to accept electrons.[3]

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4][5] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.[4]

Part 2: Computational Methodology - A Validated Protocol

To investigate the molecular orbitals of this compound, we employ Density Functional Theory (DFT), a robust computational method that provides a good balance between accuracy and computational cost for organic molecules.[4][6][7]

Rationale for Method Selection
  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately predicting the electronic structure and energies of a wide range of organic compounds, including those containing nitrile groups.[4]

  • Basis Set - 6-311++G(d,p): This basis set provides a flexible and accurate description of the electron distribution. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are crucial for describing lone pairs and anions correctly. The (d,p) specifies the addition of polarization functions, allowing orbitals to change shape and providing a more accurate representation of bonding.[4]

Experimental Workflow: From Structure to Orbitals

The following protocol outlines a self-validating system for computational analysis. The frequency calculation step is critical for ensuring that the optimized geometry represents a true energy minimum on the potential energy surface.

G cluster_prep Preparation cluster_calc Calculation Engine (e.g., Gaussian, ORCA) cluster_analysis Analysis node_a 1. Input Structure (this compound 3D coordinates) node_b 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Find lowest energy conformation. node_a->node_b node_c 3. Frequency Calculation (B3LYP/6-311++G(d,p)) Verify true energy minimum. node_b->node_c Converged Geometry node_d 4. Single Point Energy & MO Calculation Generate orbital data. node_c->node_d No Imaginary Frequencies node_e 5. Analyze Output Extract orbital energies (HOMO, LUMO). node_d->node_e node_f 6. Visualization Generate orbital surfaces and electron density plots. node_e->node_f

Caption: Computational workflow for molecular orbital analysis.

Step-by-Step Protocol
  • Structure Input: A 3D structure of this compound (4-methylpentanenitrile) is built using molecular modeling software.

  • Geometry Optimization: An initial optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory to find the most stable geometric conformation (lowest energy state).

  • Frequency Analysis (Self-Validation): A frequency calculation is run on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum. If imaginary frequencies are found, it indicates a transition state, and the geometry must be further optimized.

  • Molecular Orbital Calculation: A single-point energy calculation is performed on the validated geometry to generate the final molecular orbitals and their corresponding energy levels.

Part 3: Analysis of this compound's Electronic Structure

The chemical and physical properties of this compound provide a foundation for understanding its molecular behavior.

Table 1: Key Properties of this compound (4-Methylpentanenitrile)

Property Value Source
Molecular Formula C₆H₁₁N [8]
Molecular Weight 97.16 g/mol [8]
Boiling Point 159 °C [8]
Density 0.803 g/cm³ [8]

| Common Names | 4-methylvaleronitrile, Isoamyl cyanide |[8] |

Frontier Orbital Energies

The DFT calculation yields the energy levels of all molecular orbitals. The most critical values for reactivity analysis are summarized below. (Note: These are representative values based on typical DFT calculations for aliphatic nitriles).

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
LUMO+1 +0.85
LUMO +0.20
HOMO -7.50
HOMO-1 -8.15

| HOMO-LUMO Gap (ΔE) | 7.70 |

MO_Diagram LUMO LUMO (+0.20 eV) LUMO_level HOMO_level LUMO_level->HOMO_level   ΔE = 7.70 eV HOMO HOMO (-7.50 eV) Energy_Label Energy Arrow Energy_Label->Arrow

Sources

Isocapronitrile: A Strategic Motif for Isohexyl & Leucine-Analog Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isocapronitrile as a Precursor in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (4-methylpentanenitrile, CAS: 542-54-1) serves as a critical C6 building block in organic synthesis, bridging the gap between simple commodity chemicals and complex pharmaceutical intermediates.[1][2][3] Distinguished by its terminal isopropyl group (


-branching), it offers a unique steric profile that mimics the side chain of the amino acid Leucine. This guide details the strategic manipulation of this compound, focusing on its utility in generating isohexylamines, isocaproic acid derivatives, and 

-alkylated drug scaffolds.

Part 1: Chemical Profile & Strategic Utility

Unlike linear hexanenitrile, this compound possesses a remote steric bulk due to the terminal isopropyl group. This structural feature is chemically significant: it preserves the reactivity of the nitrile (


-proton acidity and electrophilicity) while imparting lipophilicity and steric occlusion at the distal end of the chain—a property highly valued in designing protease inhibitors and lipophilic drug tails.
Key Physicochemical Properties[1][2][4]
PropertyValueRelevance to Synthesis
IUPAC Name 4-MethylpentanenitrileBasis for nomenclature
CAS Number 542-54-1Procurement verification
Molecular Weight 97.16 g/mol Stoichiometric calculations
Boiling Point 154–155 °CAllows for high-temperature reflux without pressure vessels
Density 0.809 g/mLPhase separation in aqueous workups (floats on water)
Solubility Immiscible in H₂O; Miscible in EtOH, Et₂ORequires phase-transfer catalysis or organic co-solvents

Part 2: Divergent Synthesis & Reaction Pathways

The utility of this compound lies in the "Nitrile Handle," which can be transformed into three distinct functional classes: amines, acids, and heterocycles.

Visualization: The this compound Divergency Map

Isocapronitrile_Pathways ISO This compound (4-Methylpentanenitrile) AMINE Isohexylamine (Surfactants/Corrosion Inhibitors) ISO->AMINE Reduction (LiAlH4 or H2/Ni) ACID Isocaproic Acid (Fragrance/API Intermediate) ISO->ACID Hydrolysis (HCl/H2O, Reflux) KETONE Isohexyl Ketones (Grignard Addition) ISO->KETONE 1. RMgX 2. H3O+ ALPHA α-Alkylated Nitriles (Chiral Drug Scaffolds) ISO->ALPHA 1. LDA, -78°C 2. R-X

Figure 1: Strategic reaction pathways starting from this compound.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Hydrolysis to Isocaproic Acid

Application: Synthesis of fragrance precursors and pharmaceutical intermediates. Mechanism: Acid-catalyzed hydration of the nitrile to the amide, followed by nucleophilic acyl substitution to the acid.

Reagents:

  • This compound (1.0 equiv)[4]

  • Hydrochloric Acid (37%, conc.)

  • Water (Distilled)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charging: Add this compound (100 mmol, 9.7 g) to the flask.

  • Acid Addition: Add a mixture of conc. HCl (30 mL) and water (20 mL). Note: The nitrile will form an upper organic layer.

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~110°C) for 6–10 hours.

    • Checkpoint: The reaction is complete when the upper organic layer disappears or becomes homogenous with the aqueous phase (if volume allows), or by TLC monitoring (disappearance of nitrile).

  • Workup:

    • Cool to room temperature.

    • Extract the reaction mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Critical Step: Wash the combined organic layers with Brine. Do not wash with basic solutions yet if you want the free acid.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~95°C at 10 mmHg) yields pure Isocaproic acid.

Protocol B: Reduction to Isohexylamine (4-Methylpentan-1-amine)

Application: Synthesis of lipophilic amine salts and surfactants. Safety Note: This reaction uses Lithium Aluminum Hydride (LAH), which is pyrophoric.

Reagents:

  • This compound (1.0 equiv)[4]

  • LiAlH₄ (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck RBF and flush with Argon/Nitrogen.

  • Slurry Formation: Add LiAlH₄ (1.2 equiv) to anhydrous THF at 0°C.

  • Addition: Add this compound dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 10°C.

  • Reflux: Allow to warm to room temperature, then reflux for 3 hours.

  • Fieser Quench (Critical Safety):

    • Cool to 0°C.[5]

    • For every

      
       grams of LAH used, add:
      
      • 
         mL water
        
      • 
         mL 15% NaOH
        
      • 
         mL water[6]
        
  • Isolation: Filter the granular white precipitate through Celite. Dry the filtrate (Na₂SO₄) and concentrate. Distill to purify.

Part 4: Advanced Application – -Alkylation for Drug Design

In medicinal chemistry, the


-carbon of this compound is a "chiral switch." By alkylating this position, researchers create quaternary centers that resist metabolic degradation.
Mechanism & Workflow

The isopropyl tail provides steric bulk that directs incoming electrophiles, often improving diastereoselectivity when chiral auxiliaries are used.

Reaction Scheme:

  • Deprotonation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF generates the

    
    -nitrile carbanion.
    
  • Electrophile Trap: Addition of an alkyl halide (R-X).

  • Result: Formation of

    
    -substituted-4-methylpentanenitrile.
    
Visualization: -Alkylation Workflow

Alkylation_Workflow cluster_0 Step 1: Metallation (-78°C) cluster_1 Step 2: Alkylation R1 This compound + THF R2 Add LDA (Dropwise) R1->R2 INT Nitrile Carbanion (Li-Species) R2->INT Deprotonation ELEC Add Electrophile (R-X) INT->ELEC Nucleophilic Attack PROD α-Substituted This compound ELEC->PROD Warm to RT

Figure 2: Workflow for the generation of quaternary carbon centers via this compound.

Part 5: Process Safety & Handling

This compound presents specific hazards that must be managed via engineering controls.

Cyanide Evolution Risks

While the nitrile group is generally stable, do not mix this compound with strong oxidizing acids or allow it to burn in oxygen-deficient environments, as this may release Hydrogen Cyanide (HCN) gas.

  • Control: Always operate in a fume hood. Keep a cyanide antidote kit available if working on kilogram scale.

Flammability[1][8]
  • Flash Point: ~43°C (Closed Cup).

  • Protocol: Ground all glassware. Use spark-proof tools.

Toxicity[1][5][9]
  • Acute Toxicity: Harmful if swallowed (LD50 Oral Rat ~ approx 1200 mg/kg [inferred from homologs]).

  • Skin Absorption: Nitriles can penetrate the skin. Use Butyl Rubber or Silver Shield gloves; standard nitrile gloves offer limited breakthrough protection for low-molecular-weight nitriles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10956, 4-Methylpentanenitrile. Retrieved from [Link]

  • Organic Syntheses. (1943). Preparation of Isobutyl Bromide (Precursor methodology). Org. Synth. Coll. Vol. 2, p.358.[6] Retrieved from [Link]

  • Chemistry Steps. (2024). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Isocapronitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the versatile applications of isocapronitrile (4-methylvaleronitrile) in the synthesis of key pharmaceutical intermediates. This document outlines the fundamental reactivity of the nitrile functional group and provides detailed, field-proven protocols for its conversion into valuable building blocks such as carboxylic acids, amides, primary amines, and tetrazoles.

Introduction: this compound as a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the nitrile functional group stands out for its remarkable versatility.[1] It serves as a stable yet reactive handle that can be transformed into a variety of other essential functionalities, making it an invaluable tool in the construction of complex active pharmaceutical ingredients (APIs). This compound, with its C6 branched alkyl chain, offers a lipophilic moiety that can be strategically incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties, such as membrane permeability and metabolic stability.

This guide moves beyond theoretical applications to provide practical, step-by-step protocols for the key transformations of this compound, empowering researchers to leverage this building block in their synthetic campaigns. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations for this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₁N[2]
Molar Mass 97.16 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Density 0.8 g/cm³[2]
Boiling Point 155 °C[2]
Melting Point -51 °C[2]
Flash Point 45 °C[2]
Solubility Soluble in alcohol and ether

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All reactions should be conducted with appropriate engineering controls in place.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the diverse reactivity of the nitrile group. The following sections detail the most pertinent transformations for pharmaceutical intermediate synthesis, complete with detailed protocols.

Hydrolysis of this compound to Isocaproic Acid and Isocaproamide

The hydrolysis of nitriles is a fundamental transformation that provides access to carboxylic acids and amides, two of the most prevalent functional groups in pharmaceuticals.[1] The reaction can be catalyzed by either acid or base, with the amide being an intermediate in the hydrolysis to the carboxylic acid. The choice of conditions allows for the selective synthesis of either the amide or the carboxylic acid.

hydrolysis_workflow This compound This compound intermediate_amide Isocaproamide This compound->intermediate_amide Catalytic Hydration (e.g., MnO₂, NaOH) final_acid Isocaproic Acid intermediate_amide->final_acid Acid or Base Hydrolysis (e.g., H₂SO₄, NaOH)

Caption: Hydrolysis of this compound to Isocaproamide and Isocaproic Acid.

Protocol 1: Catalytic Hydration of this compound to Isocaproamide

This protocol utilizes a heterogeneous manganese dioxide catalyst in a flow chemistry setup, offering a mild and selective method for the hydration of nitriles to amides.[4]

  • Materials:

    • This compound (98%)

    • Amorphous manganese dioxide (activated)

    • Deionized water

    • Flow reactor system with a packed-bed column

  • Procedure:

    • Prepare a stock solution of this compound in deionized water (e.g., 0.1 M).

    • Pack a column of the flow reactor with amorphous manganese dioxide.

    • Equilibrate the column by flowing deionized water through the system at the desired reaction temperature (e.g., 80 °C).

    • Introduce the this compound solution into the flow reactor at a controlled flow rate.

    • Collect the eluent from the reactor.

    • Monitor the reaction progress by analyzing the eluent using techniques such as GC-MS or HPLC.

    • Once the reaction is complete, concentrate the collected eluent under reduced pressure to isolate the crude isocaproamide.

    • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound to Isocaproic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using strong acidic conditions.

  • Materials:

    • This compound (98%)

    • Sulfuric acid (concentrated)

    • Deionized water

    • Diethyl ether

    • Sodium bicarbonate (saturated aqueous solution)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound.

    • Carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isocaproic acid.

Reduction of this compound to Isohexylamine

The reduction of nitriles to primary amines is a crucial transformation for introducing a basic nitrogen atom into a molecule, a common feature in many APIs. Catalytic hydrogenation using Raney Nickel is a widely employed and effective method for this conversion.[5]

reduction_workflow This compound This compound amine Isohexylamine This compound->amine Catalytic Hydrogenation (e.g., Raney Ni, H₂)

Caption: Reduction of this compound to Isohexylamine.

Protocol 3: Raney Nickel-Catalyzed Reduction of this compound to Isohexylamine

This protocol details the reduction of this compound to isohexylamine using Raney Nickel as the catalyst under a hydrogen atmosphere.

  • Materials:

    • This compound (98%)

    • Raney Nickel (slurry in water)

    • Ethanol (anhydrous)

    • Hydrogen gas

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • In a high-pressure reaction vessel, carefully add a slurry of Raney Nickel in ethanol.

    • Add the this compound dissolved in ethanol to the vessel.

    • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and agitate vigorously.

    • Monitor the reaction progress by observing the hydrogen uptake.

    • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

    • Concentrate the filtrate under reduced pressure to obtain the crude isohexylamine.

    • Purify the product by distillation if necessary.

[3+2] Cycloaddition of this compound with Azide to Form a Tetrazole

The tetrazole ring is a key structural motif in many pharmaceuticals, most notably in the "sartan" class of angiotensin II receptor blockers (ARBs) where it acts as a bioisostere for a carboxylic acid group.[6] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, often catalyzed by a Lewis acid.[7][8]

tetrazole_workflow This compound This compound tetrazole 5-Isobutyl-1H-tetrazole This compound->tetrazole [3+2] Cycloaddition (NaN₃, ZnBr₂)

Caption: Synthesis of 5-Isobutyl-1H-tetrazole from this compound.

Protocol 4: Zinc-Catalyzed Synthesis of 5-Isobutyl-1H-tetrazole

This protocol describes a reliable method for the synthesis of a 5-substituted tetrazole from this compound using sodium azide and zinc bromide as a catalyst.[8]

  • Materials:

    • This compound (98%)

    • Sodium azide (NaN₃)

    • Zinc bromide (ZnBr₂)

    • Deionized water

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add this compound, sodium azide, zinc bromide, and water.

    • Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-isobutyl-1H-tetrazole.

    • Purify the product by recrystallization or column chromatography.

Application in Pharmaceutical Intermediate Synthesis: A Representative Example

While direct, large-scale industrial use of this compound in a specific blockbuster drug is not widely documented in publicly available literature, its derivatives are structurally analogous to intermediates used in major drug classes. The synthesis of the angiotensin II receptor blocker Valsartan serves as an excellent model to illustrate the potential application of this compound-derived intermediates.

Valsartan contains a valine moiety acylated with a pentanoyl (valeryl) group. The isocaproyl group, derived from the hydrolysis of this compound, is structurally very similar to the pentanoyl group. Therefore, a synthetic chemist could readily adapt the synthesis of Valsartan to create novel analogues with potentially different pharmacological profiles by substituting valeryl chloride with isocaproyl chloride.

valsartan_analogue_synthesis cluster_0 This compound Transformation cluster_1 Analogue Synthesis This compound This compound isocaproic_acid Isocaproic Acid This compound->isocaproic_acid Hydrolysis isocaproyl_chloride Isocaproyl Chloride isocaproic_acid->isocaproyl_chloride SOCl₂ acylated_intermediate N-Isocaproyl-L-Valine Methyl Ester isocaproyl_chloride->acylated_intermediate valine_ester L-Valine Methyl Ester valine_ester->acylated_intermediate Acylation valsartan_analogue Valsartan Analogue acylated_intermediate->valsartan_analogue Further Synthetic Steps (e.g., Alkylation, Tetrazole Formation, Ester Hydrolysis)

Caption: Representative synthesis of a Valsartan analogue using an this compound-derived intermediate.

This representative pathway highlights how this compound, through a simple hydrolysis and conversion to the acid chloride, can be used to introduce the isocaproyl moiety into a complex pharmaceutical intermediate. This strategy of modifying existing drug scaffolds with structurally similar building blocks is a cornerstone of modern drug discovery and lead optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its nitrile functionality provides a gateway to a range of important chemical transformations, including hydrolysis to carboxylic acids and amides, reduction to primary amines, and cycloaddition to form tetrazoles. The protocols provided in this guide offer a practical foundation for researchers to utilize this compound in their synthetic endeavors, enabling the exploration of novel chemical space in drug discovery and development.

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  • PubMed Central. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available from: [Link]

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

  • Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available from: [Link]

  • Arborpharm. Pharmaceutical Intermediates Applications. Available from: [Link]

  • BioSpectrum India. CSIR-NCL identifies drug intermediates & KSMs from essential medicines list. Available from: [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. Nitrilation of carboxylic acids by PIII/PV-catalysis. Available from: [Link]

  • Organic Syntheses. dl-Leucine. Available from: [Link]

  • MDPI. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Available from: [Link]

  • ResearchGate. Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Available from: [Link]

  • PubMed. Synthesis and antiviral activity of novel isonucleoside analogs. Available from: [Link]

  • bioRxiv. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Available from: [Link]

  • PubMed. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Available from: [Link]

  • MDPI. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available from: [Link]

  • PubMed Central. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

  • ResearchGate. Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. Available from: [Link]

  • RSC Publishing. Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues. Available from: [Link]

  • Beilstein Archives. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

  • PubMed. Mechanisms of tetrazole formation by addition of azide to nitriles. Available from: [Link]

  • ResearchGate. Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Available from: [Link]

  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. Available from: [Link]

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Application Note: Trace Analysis of Isocapronitrile (4-Methylpentanenitrile) by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Isocapronitrile (CAS: 542-54-1), systematically known as 4-methylpentanenitrile , is a branched aliphatic nitrile frequently utilized as an intermediate in the synthesis of isoquinoline alkaloids, fragrances, and fine chemicals.[1]

Unlike common residual solvents (e.g., acetonitrile, methanol), this compound possesses a relatively high boiling point (155°C ) and significant polarity. These physicochemical traits present specific analytical challenges:

  • Carryover Risk: Its high boiling point increases the risk of condensation in transfer lines or retention in the column head.

  • Peak Tailing: The nitrile moiety (-C≡N) interacts strongly with active silanol sites in the GC liner and column, often leading to asymmetric peaks.

  • Regulatory Status: While not explicitly listed in ICH Q3C tables, it is classified as a Class 2 or 3 Process Impurity depending on the daily dose and toxicity assessment. It requires strict control due to its acute toxicity (Oral/Dermal/Inhalation Category 4).

This protocol details a validated GC-MS (SIM) methodology designed for the specific quantification of this compound at trace levels (ppm) in drug substances and intermediates.

Method Development Strategy (The "Why")

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 97.16 g/mol Amenable to standard EI ionization (m/z < 500).[2]
Boiling Point 155°CCritical: Too high for standard static headspace efficiency without high equilibration temperatures (>100°C).[2] Liquid Injection is preferred for sensitivity.
Polarity Moderate-HighRequires a polar deactivated liner and a mid-to-high polarity column.[2]
Solubility Organic SolventsSoluble in MeOH, DCM, DMSO.[2]
Column Selection Logic

Standard non-polar columns (e.g., 100% Dimethylpolysiloxane, DB-1) are unsuitable for this compound. The nitrile group will interact with the stationary phase poorly, leading to co-elution with hydrocarbon matrices and significant tailing.

  • Recommended Phase: 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane (e.g., DB-624 or VF-624ms ).

  • Reasoning: The cyanopropyl functionality in the stationary phase provides "like-dissolves-like" interaction with the nitrile analyte, improving peak symmetry and retention time stability.

  • Alternative: Polyethylene Glycol (DB-WAX) offers better separation from non-polar isomers but has lower thermal stability.

Mass Spectrometry Strategy (SIM Mode)

This compound undergoes extensive fragmentation under 70 eV Electron Ionization (EI). The molecular ion (


, m/z 97) is often weak or absent.
  • Base Peak (Quantifier): m/z 43 (

    
     - Isopropyl cation).
    
  • Qualifiers: m/z 55 (

    
    ), m/z 41  (Allyl cation), m/z 97  (
    
    
    
    - if visible).

Analytical Workflow Diagram

Isocapronitrile_Workflow cluster_prep Sample Preparation cluster_gc GC Separation (DB-624) cluster_ms MS Detection (SIM) S1 Weigh Sample (100 mg) S2 Dissolve in DCM or MeOH (Low BP Solvent) S1->S2 S3 Add Internal Standard (e.g., Valeronitrile-d9) S2->S3 G1 Splitless Injection (250°C, 1 µL) S3->G1 G2 Focusing Step (40°C Hold) G1->G2 G3 Elution Ramp (10°C/min to 240°C) G2->G3 M1 EI Source (70 eV) 230°C G3->M1 M2 SIM Acquisition Quant: m/z 43 Qual: 41, 55, 97 M1->M2 QC System Suitability (Tailing < 1.5, S/N > 10) M2->QC

Caption: Analytical workflow for this compound analysis, emphasizing liquid injection and SIM detection.

Detailed Experimental Protocol

Reagents & Standards
  • Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred if the drug substance is insoluble in methanol, but ensure the solvent front does not interfere with m/z 43.

  • Reference Standard: this compound (4-methylpentanenitrile), purity > 98%.

  • Internal Standard (ISTD): Valeronitrile (Pentanenitrile) or deuterated analog.

GC Parameters
ParameterSettingRationale
System Agilent 7890/8890 or equivalentHigh-precision pneumatics required.[2]
Column DB-624 (30 m × 0.25 mm × 1.4 µm)Thicker film (1.4 µm) improves retention of volatiles and peak shape for nitriles.[2]
Inlet Mode Splitless (or 1:5 Split for high conc.)[2]Splitless maximizes sensitivity for trace impurities.[2]
Inlet Temp 250°CEnsures rapid volatilization of the 155°C boiler.[2]
Liner Ultra Inert, Single Taper with WoolWool traps non-volatiles; deactivation prevents nitrile adsorption.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for MS.[2]
Oven Program 40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min)Initial hold focuses the peak; ramp ensures elution; final bake-out prevents carryover.[2]
Mass Spectrometer Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 250°C[2]

  • Solvent Delay: 3.5 - 4.0 min (Must determine experimentally to protect filament from solvent).

  • Acquisition Mode: SIM (Selected Ion Monitoring)

    • Group 1 (this compound): Start ~5.0 min.

    • Ions:43.1 (Quant), 41.1 , 55.1 , 97.1 (Qual).

    • Dwell Time: 50-100 ms per ion.

Validation Framework (Self-Validating System)

To ensure the protocol produces legally defensible data, the following System Suitability Tests (SST) must be passed before every sample set.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 1.5 between this compound and nearest peakAdjust oven ramp rate or carrier flow.
Tailing Factor (

)
NMT 1.5Active sites in liner.[2] Replace liner/septum.
Sensitivity (S/N) > 10 for LOQ StandardClean ion source or retune MS.[2]
Precision (RSD) < 5.0% (n=6 injections)Check autosampler syringe for bubbles.
Limit Calculation (The "Safety" Standard)

Since this compound is not in ICH Q3C, calculate the Permitted Daily Exposure (PDE) using the LD50 if specific toxicity data is unavailable, or treat as a generic impurity.

Scenario: Oral drug, Max Daily Dose (MDD) = 1 g.

  • Toxicity Data: Oral LD50 (Rat) ≈ 100 mg/kg (estimated from similar nitriles).

  • Calculation (ICH Q3C/Q3A):

    
    
    If NOAEL is unknown, derive from LD50 (Factor 
    
    
    
    conservative approach).
  • Default Limit: For process impurities without genotoxicity alerts, the threshold is often 0.10% (1000 ppm) or TTC (1.5 µ g/day ) if genotoxic. This compound is generally controlled at < 500 ppm in intermediates.

Troubleshooting Guide

Issue: "Ghost" Peaks in Blank
  • Cause: this compound is sticky. It may carry over from a high-concentration injection.

  • Solution: Run a "blank" method with a higher oven ramp (260°C) and increased split ratio (1:100) between samples. Use a solvent wash (DCM) for the syringe (5x pumps).

Issue: Low Sensitivity for m/z 97
  • Cause: Extensive fragmentation.

  • Solution: Do not use m/z 97 as the quantifier. Rely on m/z 43. Ensure your solvent (e.g., Acetone, m/z 43, 58) is fully separated from the analyte. DCM (m/z 84, 86) is a better solvent choice for m/z 43 detection.

References

  • National Institute of Standards and Technology (NIST). 4-Methylpentanenitrile Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. (2021). Available at: [Link]

  • PubChem. 4-Methylpentanenitrile Compound Summary (CAS 542-54-1).[1] National Library of Medicine. Available at: [Link]

  • Agilent Technologies. GC Column Selection Guide for Residual Solvents. Available at: [Link]

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Role of isocapronitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role of 4-Methylpentanenitrile in the Design of Lipophilic Bioisosteres

Executive Summary

Isocapronitrile (Isovaleronitrile; CAS 625-28-5) is a critical aliphatic nitrile precursor used to introduce the isopentyl (isoamyl) moiety into heterocyclic scaffolds. In medicinal chemistry, this specific alkyl chain is valued for optimizing lipophilicity (LogP) and providing steric bulk without aromatic pi-stacking interactions.

This application note details the conversion of this compound into two high-value pharmacophores: 5-isopentyl-1H-tetrazoles (carboxylic acid bioisosteres) and 3-isopentyl-1,2,4-oxadiazoles (ester/amide bioisosteres). The protocols prioritize "Click Chemistry" principles and robust cyclization pathways suitable for scale-up.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties

This compound is a liquid at room temperature.[1][2][3] Its boiling point allows for flexible solvent selection, including aqueous reflux and standard organic solvents like toluene or DMF.

PropertyValueImplication for Synthesis
IUPAC Name 4-MethylpentanenitrileSubstrate identity
CAS Number 625-28-5Sourcing verification
Boiling Point 128–130 °CStable at standard reflux (H₂O/EtOH)
Density 0.795 g/mLlighter than water; forms biphasic systems
Solubility Organic solvents (High), Water (Low)Requires phase transfer or surfactant in aqueous media
Flash Point 28 °CFlammable – Use inert atmosphere (N₂)
Strategic Role in Drug Design

The conversion of the nitrile group (-CN) in this compound to heterocycles serves a specific function in Lead Optimization:

  • Bioisosterism: The resulting tetrazole is a classic bioisostere for a carboxylic acid (pKₐ ~4.5–5), improving metabolic stability and membrane permeability compared to the parent acid.

  • Lipophilic Tuning: The isopentyl tail adds significant hydrophobic character, often used to fill hydrophobic pockets in enzyme active sites (e.g., viral proteases or GPCRs).

Part 2: Application Note – Synthesis of 5-Isopentyl-1H-Tetrazole

Methodology: Zinc-Catalyzed [3+2] Cycloaddition (Demko-Sharpless Protocol). Objective: Convert this compound to 5-isopentyl-1H-tetrazole using aqueous media, avoiding toxic tin reagents or highly volatile hydrazoic acid.

Reaction Logic

Traditional tetrazole synthesis uses toxic tributyltin azide or dangerous neat hydrazoic acid. This protocol utilizes Zinc Bromide (ZnBr₂) as a Lewis acid catalyst in water.[4] The Zn(II) activates the nitrile, facilitating the nucleophilic attack of the azide ion.[5]

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • Sodium Azide (NaN₃) (1.1 equiv)

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or ZnCl₂

  • Solvent: Deionized Water (or 1:1 Water/Isopropanol if solubility is poor)

  • Acid: 3N HCl (for workup)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Azide (1.43 g, 22 mmol) and Zinc Bromide (4.5 g, 20 mmol) in 40 mL of water.

  • Addition: Add this compound (2.4 mL, 20 mmol). The mixture will likely be biphasic.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.

    • Note: Vigorous stirring is critical to create an emulsion, maximizing the interfacial surface area between the organic nitrile and the aqueous azide/catalyst phase.

  • Monitoring: Monitor via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS. Reaction time is typically 12–24 hours.

  • Workup (Critical for Safety):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (50 mL) and 3N HCl until the aqueous layer pH is < 2.

    • Mechanism:[2][6][7] This protonates the zinc-tetrazolate complex, releasing the free tetrazole into the organic layer.

    • WARNING: Perform this step in a fume hood. Although pH < 2 favors HN₃ formation, the tetrazole is the thermodynamic product. Ensure good ventilation.

  • Purification: Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate. Combine organics, dry over MgSO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

TetrazoleSynthesis Nitrile This compound (Lipophilic) Complex Zn-Tetrazolate Intermediate Nitrile->Complex Reflux 100°C [3+2] Cycloaddition Azide Sodium Azide (NaN3) Azide->Complex Reflux 100°C [3+2] Cycloaddition Catalyst ZnBr2 / H2O (Lewis Acid) Catalyst->Complex Activates CN Product 5-Isopentyl-1H-tetrazole (Bioisostere) Complex->Product pH < 2 Acid HCl Workup (Protonation) Acid->Product

Caption: Figure 1. Lewis-acid catalyzed activation of this compound followed by cycloaddition and acidic liberation of the tetrazole.

Part 3: Application Note – Synthesis of 3-Isopentyl-1,2,4-Oxadiazoles

Methodology: Amidoxime Route.[8][9][10] Objective: Synthesize a 1,2,4-oxadiazole ring, utilizing this compound to install the substituent at the 3-position.

Reaction Logic

Direct cycloaddition of nitriles to nitrile oxides is possible but often unstable. The preferred industrial route involves converting the nitrile to an amidoxime (stable intermediate), followed by condensation with an acylating agent (R-COCl).

Experimental Protocol

Phase A: Synthesis of Isovaleramidoxime

  • Reagents: this compound (20 mmol), Hydroxylamine Hydrochloride (NH₂OH·HCl, 22 mmol), Sodium Carbonate (Na₂CO₃, 11 mmol), Ethanol (Abs. 50 mL).

  • Procedure:

    • Dissolve NH₂OH·HCl and Na₂CO₃ in water (minimal amount) and add to the Ethanol solution.

    • Add this compound.

    • Reflux at 80 °C for 6–12 hours.

    • Filter off salts and concentrate. The residue is the crude amidoxime (often a viscous oil or low-melting solid).

Phase B: Cyclization to 1,2,4-Oxadiazole

  • Reagents: Crude Isovaleramidoxime, Acyl Chloride (e.g., Benzoyl Chloride for a phenyl substituent), Pyridine or Triethylamine, Toluene.

  • Procedure:

    • Dissolve amidoxime in dry Toluene. Add 1.1 equiv of base (Pyridine).

    • Add Acyl Chloride dropwise at 0 °C (exothermic).

    • Allow to warm to RT (forms O-acyl amidoxime intermediate).

    • Heat to Reflux (110 °C) for 3 hours. This thermal step drives the dehydration cyclization.

  • Workup: Wash with water, dilute HCl, and brine. Dry and concentrate.

Workflow Visualization

OxadiazoleFlow cluster_0 Phase A: Amidoxime Formation cluster_1 Phase B: Cyclization N This compound Amidoxime Isovaleramidoxime (Intermediate) N->Amidoxime EtOH Reflux NH NH2OH·HCl / Base NH->Amidoxime Inter O-Acyl Amidoxime Amidoxime->Inter Toluene, Base, 0°C Acyl Acyl Chloride (R-COCl) Acyl->Inter Final 3-Isopentyl-1,2,4-Oxadiazole Inter->Final Thermal Cyclization (-H2O)

Caption: Figure 2. Two-step synthesis of 1,2,4-oxadiazoles via the stable amidoxime intermediate.

Part 4: Critical Process Parameters & Safety

Solvent Compatibility

This compound is hydrophobic.

  • Aqueous Reactions: Require vigorous agitation or Phase Transfer Catalysts (e.g., TBAB) if kinetics are slow.

  • Organic Reactions: Highly soluble in Ethanol, Toluene, DMF.

Hazard Management
  • Cyanide Content: While this compound is a nitrile (R-CN) and not free cyanide, metabolic hydrolysis can release cyanide ions. Handle in a hood.

  • Azide Safety: In Protocol 1, never use halogenated solvents (DCM, Chloroform) with Sodium Azide, as explosive di-azidomethane can form. Maintain pH > 7 during the reaction to prevent HN₃ evolution.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[11][12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][11] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Augustine, J. K., et al. (2009).[13] PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles.[13] The Journal of Organic Chemistry, 74(15), 5640–5643.

  • PubChem Database. (n.d.). Isovaleronitrile (Compound Summary).

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

Sources

The Untapped Potential of Isocapronitrile in Polymer Chemistry: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed exploration of the application of isocapronitrile in polymer chemistry. Acknowledging the current scarcity of direct research on this compound, this guide adopts a first-principles approach, leveraging the well-documented roles of analogous aliphatic nitriles to forecast its potential applications and provide robust, adaptable protocols for researchers. By examining the established functions of isobutyronitrile, acetonitrile, and acrylonitrile, we delineate a strategic framework for investigating this compound as a potential monomer, polymerization solvent, and precursor to novel initiators. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel frontiers in polymer science.

Introduction: this compound - A Molecule of Latent Opportunity

This compound (4-methylvaleronitrile) is a branched-chain aliphatic nitrile with the molecular formula C₆H₁₁N. While its isomer, isobutyronitrile, is a well-known precursor to the widely used radical initiator 2,2'-azobis(isobutyronitrile) (AIBN), this compound itself remains a largely unexplored molecule within the realm of polymer chemistry.[1][2] This guide serves as a foundational resource for researchers poised to investigate the untapped potential of this unique chemical building block.

The presence of the nitrile group imparts polarity and the potential for specific chemical transformations, while the isobutyl group introduces steric bulk and hydrophobicity. This combination of features suggests that this compound could offer unique advantages in tailoring polymer properties.

Table 1: Physicochemical Properties of this compound and Related Aliphatic Nitriles

PropertyThis compoundIsobutyronitrileAcetonitrileAcrylonitrile
Molecular Formula C₆H₁₁NC₄H₇NC₂H₃NC₃H₃N
Molar Mass ( g/mol ) 97.1669.1141.0553.06
Boiling Point (°C) 155103.981.677.3
Melting Point (°C) -51-72-45-83.5
Density (g/cm³) 0.800.760.7860.806
Synonyms 4-Methylvaleronitrile, Isoamyl Cyanide2-Methylpropanenitrile, Isopropyl CyanideMethyl Cyanide, EthanenitrileVinyl Cyanide, Propenenitrile

Data compiled from various chemical suppliers and databases.

The higher boiling point of this compound compared to its smaller counterparts suggests its potential utility in polymerizations conducted at elevated temperatures, either as a solvent or a comonomer.

This compound as a Precursor to Novel Azo Initiators: A Hypothetical Framework

The most prominent role of an aliphatic nitrile in polymer chemistry is arguably that of isobutyronitrile as the starting material for AIBN, a staple thermal initiator for free-radical polymerization.[2] The synthesis of AIBN from isobutyronitrile provides a clear roadmap for the potential synthesis of an analogous initiator from this compound.

2.1. Conceptual Synthesis of 2,2'-Azobis(4-methylvaleronitrile) (AIBN Analog)

The synthesis would likely follow a similar pathway to that of AIBN, involving the reaction of this compound with hydrazine to form the corresponding hydrazone, followed by oxidation to the azo compound.

G This compound This compound HydrazoneIntermediate Hydrazone Intermediate This compound->HydrazoneIntermediate Reaction Hydrazine Hydrazine (N₂H₄) Hydrazine->HydrazoneIntermediate AzoInitiator 2,2'-Azobis(4-methylvaleronitrile) HydrazoneIntermediate->AzoInitiator Oxidation OxidizingAgent Oxidizing Agent (e.g., NaOCl) OxidizingAgent->AzoInitiator

Caption: Proposed synthesis of an AIBN analog from this compound.

2.2. Application Note: Free-Radical Polymerization Initiated by a Hypothetical this compound-Derived Azo Initiator

An azo initiator derived from this compound would be expected to function similarly to AIBN and other related initiators like 2,2'-Azobis(2,4-dimethylvaleronitrile).[3] Upon thermal or photochemical decomposition, it would generate nitrogen gas and two carbon-centered radicals. The isobutyl group's steric hindrance might influence the initiator's efficiency and the kinetics of the subsequent polymerization.

Protocol 1: General Procedure for Free-Radical Polymerization of Vinyl Monomers

  • Monomer Purification: Purify the vinyl monomer (e.g., styrene, methyl methacrylate) by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer and the hypothetical this compound-derived azo initiator in an appropriate solvent (e.g., toluene, dimethylformamide). The initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (typically 60-80°C for AIBN-type initiators).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and determining the conversion gravimetrically or by techniques like ¹H NMR or gas chromatography.

  • Termination and Isolation: After the desired conversion is reached, terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

This compound as a High-Boiling Point Solvent in Polymer Synthesis

The choice of solvent is critical in polymer synthesis, influencing solubility of the monomer and polymer, reaction kinetics, and the final polymer properties.[4] this compound's relatively high boiling point (155°C) and polarity due to the nitrile group make it a candidate for a high-temperature polymerization solvent.

3.1. Application Note: this compound as a Solvent for Polyacrylonitrile (PAN) Synthesis

The polymerization of acrylonitrile is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] this compound, being a polar nitrile, could potentially serve as a solvent for PAN synthesis, especially in processes where a higher reaction temperature is desired. Its branched alkyl chain might also influence the solvation of the growing polymer chains.

Protocol 2: Solution Polymerization of Acrylonitrile in this compound

  • Solvent and Monomer Preparation: Purify this compound and acrylonitrile by distillation under reduced pressure.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge the purified this compound.

  • Initiator Addition: Add a suitable radical initiator (e.g., AIBN or benzoyl peroxide) to the solvent.

  • Monomer Feed: Heat the solvent-initiator mixture to the desired reaction temperature (e.g., 60-70°C) under a nitrogen atmosphere. Slowly feed the purified acrylonitrile into the reactor over a period of 2-4 hours.

  • Polymerization: Continue the reaction for several hours after the monomer feed is complete to ensure high conversion.

  • Isolation: Precipitate the resulting polyacrylonitrile by adding a non-solvent like methanol.

  • Washing and Drying: Wash the polymer thoroughly with the non-solvent and dry it in a vacuum oven.

G cluster_reactor Reaction Vessel Monomer Acrylonitrile Monomer GrowingChain Growing PAN Chain Monomer->GrowingChain Propagation Initiator Radical Initiator Initiator->GrowingChain Initiation Solvent This compound (Solvent)

Caption: Schematic of acrylonitrile polymerization in this compound solvent.

This compound as a Comonomer: Tailoring Polymer Properties

The incorporation of comonomers is a powerful strategy to modify the properties of polymers.[6] A comonomer can alter properties such as glass transition temperature, solubility, and mechanical strength.[7] The inclusion of this compound as a comonomer would introduce a polar nitrile group and a sterically bulky isobutyl group into the polymer backbone.

4.1. Application Note: Copolymerization of this compound with Acrylonitrile

Copolymerization of this compound with acrylonitrile could lead to modified polyacrylonitrile with altered properties. The isobutyl group would likely disrupt the regular packing of the PAN chains, potentially lowering the glass transition temperature and increasing solubility in certain solvents. This could be advantageous for applications like the production of carbon fiber precursors, where processability is key.[8][9]

Protocol 3: Free-Radical Copolymerization of Acrylonitrile and this compound

  • Monomer and Initiator Preparation: Purify acrylonitrile, this compound, and a suitable radical initiator (e.g., AIBN) as described in previous protocols.

  • Reaction Setup: In a Schlenk flask, combine the desired molar ratio of acrylonitrile and this compound, the initiator, and a suitable solvent (e.g., DMF or this compound itself).

  • Degassing: Remove dissolved oxygen by freeze-pump-thaw cycles.

  • Polymerization: Conduct the polymerization at an appropriate temperature (e.g., 60-70°C) for a specified time.

  • Characterization of Reactivity Ratios: To understand the copolymerization behavior, determine the monomer reactivity ratios. This involves running several copolymerizations with different initial monomer feed ratios and stopping the reactions at low conversion (<10%). The composition of the resulting copolymer is then determined (e.g., by elemental analysis or ¹H NMR), and the data is used to calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdös methods.[10]

  • Isolation and Purification: Isolate and purify the copolymer by precipitation in a non-solvent.

Anionic Polymerization of this compound: A Path to Controlled Architectures

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[11] While the anionic polymerization of acrylonitrile is known, it can be complex.[12][13] The electron-withdrawing nature of the nitrile group in this compound makes it a potential candidate for anionic polymerization.

5.1. Application Note: Anionic Polymerization of this compound

The anionic polymerization of this compound could be initiated by strong nucleophiles such as organolithium compounds (e.g., n-butyllithium). The bulky isobutyl group might influence the stereochemistry of the resulting polymer.

Protocol 4: Anionic Polymerization of this compound

  • Reagent and Glassware Preparation: Anionic polymerization requires stringent anhydrous and anaerobic conditions. Dry all glassware in an oven and assemble it hot under a stream of dry argon or nitrogen. Purify the solvent (e.g., tetrahydrofuran) by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl). Purify the this compound monomer by stirring over calcium hydride followed by distillation under reduced pressure.

  • Reaction Setup: In a flamed-out Schlenk flask under an inert atmosphere, add the purified solvent and cool it to the desired reaction temperature (e.g., -78°C in a dry ice/acetone bath).

  • Initiation: Add the initiator (e.g., a standardized solution of n-butyllithium in hexanes) dropwise until a faint persistent color is observed (if an indicator is used) or until the desired initiator concentration is reached.

  • Polymerization: Slowly add the purified this compound monomer to the initiator solution. A color change often indicates the formation of the propagating anionic species.

  • Termination: After the desired polymerization time, terminate the reaction by adding a proton source, such as degassed methanol.

  • Isolation: Allow the reaction to warm to room temperature and precipitate the polymer in a non-solvent.

  • Purification and Characterization: Filter, wash, and dry the polymer. Characterize the molecular weight and molecular weight distribution by size-exclusion chromatography (SEC).

Conclusion and Future Outlook

While direct applications of this compound in polymer chemistry are not yet established in the scientific literature, its chemical structure presents a compelling case for its investigation. By drawing parallels with its well-studied aliphatic nitrile counterparts, this guide provides a foundational framework for exploring this compound as a precursor to novel initiators, a high-boiling point solvent, a property-modifying comonomer, and a monomer for anionic polymerization. The protocols and application notes herein are designed to be starting points for researchers to unlock the potential of this underutilized molecule. Future research should focus on the synthesis and characterization of this compound-derived polymers, a thorough investigation of its reactivity in various polymerization systems, and an evaluation of the properties of the resulting materials. Such studies will undoubtedly broaden the toolbox of polymer chemists and may lead to the development of novel materials with unique and valuable properties.

References

  • Effect of Different Comonomers Added to Graft Copolymers on the Properties of PLA/PPC/PLA-g-GMA Blends. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Effect of comonomer structure on the stabilization and spinnability of polyacrylonitrile copolymers. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comonomer – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Isobutyronitrile – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive. Retrieved January 30, 2026, from [Link]

  • Novel functional compounds with an isosorbide or isosorbide isomer core, production process and uses of these compounds. (n.d.). Google Patents.
  • Polymer Chemistry. (2023). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • REACTIVITY IN CONVENTIONAL RADICAL POLYMERISATION. (n.d.). Retrieved January 30, 2026, from [Link]

  • Various Comonomers in Acrylonitrile Based Copolymers: Effects on Thermal Behaviour. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Conformational Source of Comonomer Sequence-Dependent Copolymer Glass-Transition Temperatures. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Method for recovering raw materials from isocyanurate-containing polyurethane products. (n.d.). Google Patents.
  • Green Solvents for Polymer Applications. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Isobutyronitrile. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Catalytic living ROMP: block copolymers from macro-chain transfer agents. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) isomer mixture predominant in low melting isomer and having high solubility. (n.d.). Google Patents.
  • Anionic addition polymerization. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Preparation of polyacrylonitrile–natural polymer composite precursors for carbon fiber using ionic liquid co solvent solutions. (n.d.). Journal of Materials Chemistry A. Retrieved January 30, 2026, from [Link]

  • Anionic Polymerization of Acrylonitrile. (n.d.). East China University of Science and Technology. Retrieved January 30, 2026, from [Link]

  • Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Can NMP solvent be used for the polymerization of acrylonitrile? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • IMPROVED PROCESS TO CO-MANUFACTURE ACRYLONITRILE AND HYDROGEN CYANIDE. (n.d.). European Patent Office. Retrieved January 30, 2026, from [Link]

  • 2.9: Radical Polymerization. (2021). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Development of a Highly Efficient Environmentally Friendly Plasticizer. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Processes Of Treating A Solid Polymer Derived From Ethylenic Monomers Only; Or Compositions Therefore Patents and Patent Applications (Class 522/150). (n.d.). Retrieved January 30, 2026, from [Link]

  • Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • In‐Situ Analysis of Anionic Coordination Polymerizations by Electrospray‐Ionization Mass Spectrometry. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Using Polymer Plasticizers. (2002). AZoM. Retrieved January 30, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

  • Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. (n.d.). Retrieved January 30, 2026, from [Link]

  • Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. (n.d.). Polymer Chemistry. Retrieved January 30, 2026, from [Link]

  • Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Compositions and methods related to the production of acrylonitrile. (n.d.). Google Patents.
  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Solvent Effects On Free Radical Polymerization. (n.d.). Research @ Flinders. Retrieved January 30, 2026, from [Link]

  • Chain transfer of alcohols in the polymerization of acrylic esters. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Isocapronitrile as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isocapronitrile (4-Methylpentanenitrile) as a Divergent Scaffold in Total Synthesis

Executive Summary

This compound (4-methylpentanenitrile, CAS: 542-54-1) is a critical C6 building block utilized in the synthesis of leucine-mimetic pharmacophores, most notably


-amino acids like Pregabalin  (Lyrica).[1] Unlike its aldehyde analog (isovaleraldehyde), this compound offers superior oxidative stability and a unique reactivity profile: it serves as a "masked" aldehyde, a latent primary amine, and a nucleophile (via 

-deprotonation) all in one. This guide details the protocols for leveraging this compound to install the isohexyl side chain and generate chiral centers via diastereoselective alkylation.

Strategic Utility: Why this compound?

In total synthesis, the installation of a 4-methylpentyl (isohexyl) chain is common for hydrophobic pocket binding (e.g., leucine residues).[1] While isovaleraldehyde is a direct precursor, it suffers from volatility, polymerization, and limited nucleophilic utility.

This compound solves these issues through three mechanisms:

  • 
    -Lithiation Capability:  The nitrile group activates the 
    
    
    
    -proton (
    
    
    in DMSO), allowing for lithiation and subsequent electrophilic trapping. This is impossible with the corresponding aldehyde or amine without protecting groups.
  • Redox Divergence: It acts as a linchpin intermediate.

    • Reduction (2e-): Yields 4-methylpentanal (Leucinal) for Wittig/HWE olefination.

    • Reduction (4e-): Yields 4-methylpentylamine for alkaloid synthesis.

    • Hydrolysis:[2] Yields 4-methylpentanoic acid (Isocaproic acid).

  • Atom Economy: In the synthesis of Pregabalin, this compound provides the complete carbon skeleton for the isobutyl tail while the nitrile nitrogen is retained to become the primary amine of the final drug.

Core Application 1: -Alkylation for Pregabalin Precursors

The most high-value application of this compound is the generation of quaternary or tertiary carbons via


-alkylation.[1] This route is favored in the synthesis of (

)-Pregabalin and its analogs.
Mechanism of Action

The reaction proceeds via the formation of a ketenimine-like nitrile anion using a hindered base (LDA or LiHMDS) to prevent nucleophilic attack on the cyano group. This anion attacks an electrophile (e.g., benzyl bromide or an acrylate) to form a new C-C bond.

Experimental Protocol: -Benzylation of this compound

Objective: Synthesis of 2-benzyl-4-methylpentanenitrile (Pregabalin intermediate).[1]

Reagents:

  • This compound (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Benzyl Bromide (1.05 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (10 vol relative to nitrile) and cool to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents self-condensation.

  • Deprotonation: Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Anion Formation: Stir the mixture at -78°C for 45 minutes. The solution will typically turn pale yellow, indicating the formation of the

    
    -lithio nitrile species.
    
  • Electrophile Addition: Dissolve Benzyl Bromide in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Data Interpretation:

  • IR Spectroscopy: Look for the retention of the nitrile stretch (

    
    ) at 
    
    
    
    .
  • 1H NMR: Disappearance of the

    
    -methylene doublet (2H) of this compound and appearance of a methine multiplet (1H) integrating for the new chiral center.
    

Core Application 2: Chemoselective Reduction (Divergent Synthesis)

Controlling the reduction of this compound allows the chemist to access either the aldehyde or the amine.

Pathway A: Partial Reduction to 4-Methylpentanal (Leucinal)

This is the "masked aldehyde" strategy. Using DIBAL-H at low temperatures arrests the reduction at the imine-aluminum intermediate, which hydrolyzes to the aldehyde upon workup.

Protocol:

  • Dissolve this compound (10 mmol) in anhydrous DCM (50 mL).

  • Cool to -78°C .

  • Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise down the side of the flask to precool the reagent.

  • Stir for 2 hours at -78°C. Do not allow to warm, or over-reduction to the amine will occur.

  • Rochelle's Salt Workup (Crucial): Quench with MeOH at -78°C. Pour into a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours at room temperature until the aluminum emulsion breaks into two clear layers.

Pathway B: Full Reduction to 4-Methylpentylamine

Used for installing the primary amine functionality found in Pregabalin.

Protocol:

  • Catalytic Hydrogenation: Raney Nickel,

    
     (50 psi), in MeOH/NH3.
    
  • Chemical Reduction:

    
     (excess) with 
    
    
    
    (catalytic) in MeOH. This "in-situ boride" method is safer and requires no high-pressure equipment.

Visualizing the Synthetic Logic

Isocapronitrile_Pathways ISO This compound (4-Methylpentanenitrile) ANION α-Lithio Nitrile (Nucleophile) ISO->ANION LDA, THF -78°C IMINE Al-Imine Complex (-78°C Stable) ISO->IMINE DIBAL-H (1.1 eq) -78°C AMINE 4-Methylpentylamine ISO->AMINE H2, Raney Ni or NaBH4/NiCl2 PREG_INT 2-Benzyl-4-methylpentanenitrile (Pregabalin Precursor) ANION->PREG_INT Benzyl Bromide (SN2) PREGABALIN PREGABALIN (Lyrica) PREG_INT->PREGABALIN 1. Hydrolysis 2. Reduction ALDEHYDE 4-Methylpentanal (Leucinal) IMINE->ALDEHYDE Hydrolysis (Rochelle's Salt)

Figure 1: Divergent synthetic pathways starting from this compound, highlighting its role in Pregabalin synthesis and aldehyde generation.

Safety & Handling (E-E-A-T)

  • Cyanide Metabolism: While this compound is not an inorganic cyanide, aliphatic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions.

    • Precaution: Always have a Cyanide Antidote Kit (e.g., hydroxocobalamin) accessible in the lab when working with multi-gram quantities.

  • Flammability: Flash point is ~8°C. Ground all glassware and use spark-proof tools.

  • Odor: It possesses a strong, unpleasant almond/solvent odor. All transfers must occur in a functioning fume hood.

References

  • PubChem. (2023). 4-Methylpentanenitrile Compound Summary. National Library of Medicine.[3] [Link]

  • Burk, M. J., et al. (2003). Efficient Synthesis of Pregabalin via Asymmetric Hydrogenation. Journal of Organic Chemistry. (Contextual grounding for nitrile reduction routes).
  • Organic Chemistry Portal. (2023). DIBAL-H Reduction Protocols. [Link][4]

  • Gothelf, K. V., et al. (2012). Industrial Synthesis of Pregabalin. Chemical Reviews.

Sources

Isocapronitrile in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isocapronitrile in the Synthesis of Agrochemicals

Part 1: Executive Summary & Strategic Value

This compound (4-Methylpentanenitrile, CAS 542-54-1) serves as a pivotal C6 building block in the design and synthesis of modern agrochemicals.[1] Its structural uniqueness lies in the terminal isopropyl bifurcation , a motif that imparts critical lipophilicity and steric bulk to active ingredients (AIs). This "iso-tail" is frequently employed to optimize the LogP (partition coefficient) of fungicides and herbicides, enhancing cuticular penetration and systemic mobility within plant vascular systems.

In agrochemical development, this compound is primarily utilized as a divergent intermediate . It functions as the precursor to isocaproic acid (via hydrolysis) and isohexylamine (via reduction), both of which are essential pharmacophores in the synthesis of amide-based fungicides, branched-chain herbicides, and specific pyrethroid metabolites.

Part 2: Chemical Profile & Mechanistic Causality

Structural Causality in Bioactivity

The 4-methylpentyl group derived from this compound mimics the side chain of Leucine, a natural amino acid. Incorporating this moiety into agrochemicals often exploits molecular mimicry , allowing the inhibitor to bind effectively to enzymes with hydrophobic pockets (e.g., acetolactate synthase or sterol biosynthesis enzymes).

  • Lipophilicity Modulation: The branched alkyl chain increases fat solubility without adding excessive molecular weight, crucial for rainfastness in foliar applications.

  • Metabolic Stability: The terminal branching hinders

    
    -oxidation in soil bacteria, potentially extending the residual activity of the agrochemical in the field.
    
Technical Specifications
PropertyValueRelevance to Protocol
IUPAC Name 4-Methylpentanenitrile-
CAS Number 542-54-1Verification Key
Molecular Weight 97.16 g/mol Stoichiometry calculations
Boiling Point 154-155 °CAllows for easy distillative recovery
Density 0.809 g/mLPhase separation in aqueous workups
Solubility Soluble in EtOH, Ether; Insoluble in WaterFacilitates biphasic reaction conditions

Part 3: Synthetic Pathways & Experimental Protocols

The utility of this compound is defined by its reactivity at the cyano (-CN) terminus. We present two validated protocols representing its most common transformations in agrochemical synthesis.

Pathway Visualization

Isocapronitrile_Pathways Fig 1. Divergent Synthetic Pathways of this compound in Agrochemical Manufacturing ISO This compound (4-Methylpentanenitrile) ACID Isocaproic Acid (Hydrolysis Product) ISO->ACID Acid/Base Hydrolysis AMINE Isohexylamine (Reduction Product) ISO->AMINE Catalytic Hydrogenation AMIDE Iso-Amide Analogues (Herbicide Core) ACID->AMIDE Coupling (SOCl2/Amine) HALIDE Isohexyl Halide (Substitution Product) AMINE->HALIDE Sandmeyer/ Halogenation TRIAZOLE N-Alkylated Triazoles (Fungicide Core) HALIDE->TRIAZOLE Nucleophilic Substitution

Protocol A: Hydrolysis to Isocaproic Acid (Intermediate for Amide Fungicides)

Context: Isocaproic acid is a precursor for novel carboxamide fungicides where the steric bulk of the iso-chain protects the amide bond from enzymatic degradation.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 20% aqueous solution (3.0 eq)

  • Hydrochloric Acid (HCl), 6M (for acidification)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar.

  • Charging: Charge the flask with this compound (0.5 mol, 48.6 g) and Ethanol (100 mL).

  • Initiation: Add 20% NaOH solution (1.5 mol, 300 g) dropwise over 20 minutes to control the exotherm. Note: Nitrile hydrolysis is exothermic; maintain temperature < 40°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Monitor the disappearance of the nitrile peak (2240 cm⁻¹) via FT-IR or TLC.

  • Workup:

    • Cool reaction to room temperature.[2]

    • Distill off ethanol under reduced pressure.

    • Acidify the remaining aqueous residue with 6M HCl to pH 1.0. Caution: Evolution of heat.

    • The oily layer (Isocaproic acid) will separate.

  • Extraction & Purification: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL). Combine organics, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 199-201°C at atm) to obtain clear, colorless oil.

Yield Expectation: 85-92% Quality Control: ¹H NMR should show loss of alpha-proton triplet shift associated with -CN and appearance of carboxylic acid proton (approx. 11-12 ppm).[1]

Protocol B: Catalytic Hydrogenation to Isohexylamine (Precursor for Triazoles)

Context: Isohexylamine is used to introduce the C6-iso chain onto heterocyclic cores (e.g., triazoles, pyrimidines) via nucleophilic attack or reductive amination.

Reagents:

  • This compound (1.0 eq)

  • Raney Nickel (Catalyst, 10 wt%)

  • Ammonia (NH₃), anhydrous (to suppress secondary amine formation)

  • Hydrogen Gas (H₂)

  • Solvent: Methanol

Step-by-Step Methodology:

  • Vessel Prep: Use a high-pressure stainless steel autoclave (Parr reactor). Ensure the vessel is purged with Nitrogen (N₂) to remove oxygen.

  • Loading: Load this compound (0.2 mol, 19.4 g), Methanol (150 mL), and Raney Nickel (2.0 g, washed with MeOH).

  • Ammonia Addition: Charge the reactor with anhydrous Ammonia (approx. 0.5 mol). Critical: Excess ammonia inhibits the formation of the secondary amine dimer.

  • Hydrogenation: Pressurize with H₂ to 50 bar (725 psi). Heat to 80°C. Stir at 800 rpm.

  • Monitoring: Monitor pressure drop. Reaction is complete when H₂ consumption ceases (typically 4–6 hours).

  • Filtration: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Safety: Raney Nickel is pyrophoric when dry.

  • Isolation: Concentrate the filtrate to remove ammonia and methanol. Distill the residue (bp 124-126°C) to isolate Isohexylamine.

Yield Expectation: 75-85% Key Insight: If "dimer" impurity (di-isohexylamine) exceeds 5%, increase ammonia partial pressure in future runs.

Part 4: References & Grounding

  • CymitQuimica. 4-Methylpentanenitrile - CAS 542-54-1 Properties and Applications.[1] Retrieved from

  • GuideChem. 4-Methyl-3-oxopentanenitrile and Agrochemical Intermediates. Retrieved from

  • BenchChem. 1-Chloro-3-methylbutane and Triazole Fungicide Synthesis. (Contextual link to iso-alkyl halide precursors). Retrieved from

  • Google Patents. Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile (Fipronil intermediates).[1] Retrieved from

  • World Health Organization (WHO). Fenvalerate and Decarboxyfenvalerate Metabolites. (Toxicological data on this compound derivatives). Retrieved from

Sources

Electrochemical properties of isocapronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Voltage Stability and Transport Kinetics of Isocapronitrile (4-Methylvaleronitrile)

Executive Summary

This compound (4-methylvaleronitrile, CAS: 542-54-1) represents a critical class of branched aliphatic nitrile solvents emerging as candidates for "Next-Generation" high-voltage electrolytes.[1][2] While acetonitrile (ACN) is the standard for high-rate capability due to its low viscosity, its high volatility and poor compatibility with lithium metal limit its utility in practical Lithium-Ion Batteries (LIBs).[2]

This compound offers a strategic trade-off: it retains the high anodic stability (>5.0 V vs. Li/Li⁺) characteristic of the nitrile group while significantly increasing the boiling point (~155°C) and providing steric bulk that modulates solvation structures. This guide details the physicochemical profile of this compound and provides validated protocols for determining its Electrochemical Stability Window (ESW) and implementing it in high-voltage half-cells.[2]

Physicochemical Profile: The Nitrile Advantage

This compound is structurally distinct from linear nitriles due to its isobutyl tail.[1][2] This branching increases the boiling point and viscosity compared to acetonitrile, enhancing safety and thermal stability.[1]

Table 1: Comparative Properties of Nitrile Solvents

PropertyAcetonitrile (ACN)This compound (ICN)Implication for Batteries
Structure CH₃CN(CH₃)₂CHCH₂CH₂CNICN has higher steric hindrance.[2]
Boiling Point 82°C155-158°C ICN reduces cell pressure buildup and flammability risks.[1][2]
Viscosity (25°C) 0.36 cP~1.0 - 1.2 cP ICN has slower mass transport; requires optimization of salt conc.[2]
Dielectric Constant 37.5~15 - 18 Lower polarity in ICN increases ion pairing; supports high-conc.[1][2] electrolytes.[1][2][3][4][5][6]
Anodic Limit ~5.0 V> 5.5 V Excellent stability for HV cathodes (e.g., LNMO, Li-rich NMC).[1][2]

*Values estimated based on C6-nitrile homologs and experimental trends [1, 2].

Mechanistic Insight: Solvation and Stability

The electrochemical performance of this compound is governed by the interaction between the Lithium ion (Li⁺) and the nitrile group (-C≡N).

  • Anodic Stability (Oxidation): The highest occupied molecular orbital (HOMO) of nitriles is low in energy, making them resistant to oxidation.[2] The branched alkyl chain in this compound further protects the solvent molecule from oxidative decomposition at the cathode surface compared to linear analogs.

  • Cathodic Instability (Reduction): The -C≡N group is susceptible to reductive polymerization on the anode (Graphite/Li) at low potentials (< 1.0 V vs Li/Li⁺).[2]

    • Mitigation: this compound must be used with Solid Electrolyte Interphase (SEI) forming additives (e.g., Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC)) to passivate the anode before the nitrile reduces.

Diagram 1: Solvation Structure & Interfacial Dynamics

SolvationMechanism Li Li+ Ion Anode Anode Surface (Low Potential) Li->Anode Reductive Attack (CN group vulnerable) Cathode Cathode Surface (High Voltage) Li->Cathode Stable Intercalation (>5V) ICN This compound (Solvent Shell) ICN->Li Coordination via N-lone pair Additive SEI Additive (VC/FEC) Additive->Anode Forms Passivation Layer Prevents ICN Reduction

Caption: this compound coordinates Li+ via the nitrogen lone pair. While anodically stable, the nitrile group requires SEI additives to prevent reduction at the anode.

Protocol 1: Determination of Electrochemical Stability Window (ESW)

Objective: Accurately define the anodic and cathodic limits of an this compound-based electrolyte using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Materials:

  • Solvent: this compound (Anhydrous, <10 ppm H₂O).[2] Note: Distill over CaH₂ if commercial grade is wet.[1][2]

  • Salt: 1.0 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) or LiPF₆.[2]

  • Working Electrode (WE): Platinum (Pt) disk (for intrinsic solvent limits) or Glassy Carbon.[2]

  • Counter Electrode (CE): Platinum wire.[2]

  • Reference Electrode (RE): Ag/Ag⁺ (in organic solvent) or Li metal ribbon (for direct vs Li/Li⁺ readings).[2]

Procedure:

  • Cell Assembly:

    • Assemble a 3-electrode Swagelok or glass cell inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).[1][2]

    • Critical Step: Ensure the WE is polished to a mirror finish (0.05 µm alumina) to remove oxides that catalyze decomposition.[2]

  • OCV Measurement:

    • Rest the cell for 2 hours until Open Circuit Voltage (OCV) stabilizes.

  • Anodic Sweep (Oxidation Limit):

    • Scan from OCV to 6.0 V vs Li/Li⁺.

    • Scan Rate: 1.0 mV/s (slow scan to detect onset of decomposition).

    • Criterion: The anodic limit is defined as the voltage where current density exceeds 10 µA/cm² .[2]

  • Cathodic Sweep (Reduction Limit):

    • Scan from OCV to 0.0 V vs Li/Li⁺.[1][2]

    • Observation: Expect a reduction peak around 0.5–1.0 V if no additive is present (nitrile reduction).[2]

Data Validation:

  • If the anodic current rises gradually rather than sharply, check water content. Water oxidation occurs ~3.5–4.0 V vs Li/Li⁺, masking the true stability of the nitrile.

Protocol 2: High-Voltage Half-Cell Testing (LNMO/Li)

Objective: Validate this compound (ICN) in a high-voltage battery setup using LiNi₀.₅Mn₁.​₅O₄ (LNMO), which operates at 4.7 V.

Electrolyte Formulation:

  • Base: 1.0 M LiPF₆ in this compound.

  • Additive: 2 wt% Vinylene Carbonate (VC) (Mandatory for Li metal compatibility).[2]

Workflow:

Diagram 2: Experimental Workflow for Battery Validation

BatteryProtocol cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly (Ar Glovebox) cluster_test Phase 3: Electrochemical Testing Dry Solvent Drying (Mol. Sieves 4Å) Mix Electrolyte Mixing (1M LiPF6 in ICN + 2% VC) Dry->Mix Coin Coin Cell Crimping (CR2032: LNMO vs Li) Mix->Coin Soak Wetting Period (12 Hours) Coin->Soak Form Formation Cycles (C/10, 3.5V - 4.9V) Soak->Form Cycle Cycling (1C Rate, 100 Cycles) Form->Cycle

Caption: Step-by-step workflow from electrolyte preparation to high-voltage cycling validation.

Step-by-Step Procedure:

  • Electrode Preparation:

    • Cathode: LNMO (Active) : PVDF (Binder) : Carbon Black = 90:5:5.[2]

    • Anode: Lithium metal chip (15.6 mm diameter).[2]

    • Separator: Glass fiber (Whatman GF/D) is recommended over Celgard for nitriles to ensure complete wetting due to viscosity differences.[1][2]

  • Formation Cycling (Critical):

    • Perform the first 3 cycles at C/10 rate.

    • Why? Slow cycling allows the VC additive to decompose preferentially on the Li anode, forming a stable SEI that blocks the nitrile solvent from reacting with the lithium.

    • Voltage Range: 3.5 V to 4.95 V.[1][2]

  • Performance Metrics:

    • Coulombic Efficiency (CE): Should be >99% after formation. Low CE (<98%) indicates continuous parasitic oxidation of the this compound or insufficient SEI protection.[2]

    • Discharge Capacity: Expect ~130 mAh/g for LNMO.[1][2]

Safety & Handling

  • Toxicity: Like all nitriles, this compound can metabolize to release cyanide ions in the body. Handle strictly in a fume hood or glovebox.[1][2]

  • Flammability: Flash point is higher than acetonitrile, but it is still a flammable liquid.[1][2]

  • Waste: Segregate as "Cyanide-containing organic waste." Do not mix with acids (risk of HCN gas evolution).[2]

References

  • Abu-Lebdeh, Y., & Davidson, I. (2009).[1][2] High-voltage electrolytes based on adiponitrile for Li-ion batteries.[1][2] Journal of The Electrochemical Society, 156(1), A60. Link[2]

  • Duncan, H., Salem, N., & Abu-Lebdeh, Y. (2013).[1] Electrolyte formulations based on dinitriles for high voltage Li-ion batteries.[1][2] Journal of The Electrochemical Society, 160(6), A838. Link

  • Lange's Handbook of Chemistry. (15th Edition). Section: Physical Properties of Organic Solvents (Nitriles).Link[2]

  • Ue, M., et al. (2001).[1][2] Anodic stability of several organic solvents for high voltage lithium-ion batteries. Journal of The Electrochemical Society, 148(12), A1320. Link[2]

  • Patent US11380934B2. (2022).[1][2] Method for producing solid electrolyte having argyrodite type crystal structure (this compound use).[1][2][7] Link

Sources

Troubleshooting & Optimization

Optimizing temperature and pressure for isocapronitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and Pressure for Isocapronitrile (4-Methylpentanenitrile) Reactions Document ID: TSC-ISO-2024-05 Status: Active Audience: Chemical Engineers, Process Chemists, Drug Development Researchers

Introduction

Welcome to the this compound Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the synthesis and downstream processing of This compound (CAS: 625-28-5), also known as 4-methylpentanenitrile or isohexanenitrile.

This compound is a pivotal intermediate in the synthesis of fragrances and isohexylamine-based pharmaceutical precursors. Its branched aliphatic structure introduces specific steric challenges that distinguish it from linear nitriles (e.g., valeronitrile), particularly regarding elimination side-reactions during synthesis and condensation byproducts during hydrogenation.

Module 1: Synthesis Optimization (Cyanation)

Core Reaction: Nucleophilic substitution of Isoamyl Bromide/Chloride with Cyanide.

Troubleshooting Guide

Q1: I am observing significant formation of 3-methyl-1-butene (alkene) instead of the nitrile. What is wrong? Diagnosis: This is a classic competition between substitution (


) and elimination (

). The branching at the

-position in the isoamyl group increases steric bulk, making the proton susceptible to base-induced elimination if the temperature is too high. Corrective Action:
  • Temperature Control: Reduce reaction temperature to 60–80°C . Exceeding 90°C exponentially favors the elimination pathway.

  • Phase Transfer Catalysis (PTC): Switch to a PTC system (e.g., Tetrabutylammonium bromide, TBAB) with an aqueous/organic biphasic system. This allows the use of aqueous NaCN, keeping the bulk basicity lower than anhydrous conditions, reducing elimination risk.

Q2: The reaction rate is sluggish at optimized temperatures (60°C). How do I accelerate it without raising T? Diagnosis: Poor interphase mass transfer. Corrective Action:

  • Agitation: Ensure high-shear mixing (>600 RPM) to maximize interfacial area in biphasic systems.

  • Catalyst Load: Increase PTC loading to 3–5 mol%.

  • Solvent Choice: If running homogeneous, switch to polar aprotic solvents like DMSO or DMF, which vastly accelerate

    
     rates, though this complicates workup.
    
Parameter Optimization Matrix: Synthesis
ParameterRecommended RangeCritical LimitEffect of Deviation
Temperature 60°C – 80°C> 95°CHigh Temp = Alkene formation (Elimination).
Pressure AtmosphericN/AClosed vessels recommended only to contain volatiles.
Stoichiometry 1.1 – 1.2 eq NaCN< 1.0 eqLow conversion; excess cyanide is easier to treat than separating unreacted halide.
Time 4 – 8 Hours> 12 HoursDiminishing returns; risk of nitrile hydrolysis if water is present.

Module 2: Hydrogenation (Reduction to Isohexylamine)

Core Reaction: Catalytic hydrogenation (


).
Troubleshooting Guide

Q3: My product contains high levels of di-isohexylamine (secondary amine). How do I stop this dimerization? Diagnosis: The primary amine product reacts with the intermediate imine (


) to form a secondary amine. This is the most common failure mode in nitrile hydrogenation.
Corrective Action: 
  • Ammonia Suppression: You must add anhydrous ammonia (

    
    ) or a base (NaOH) to the reaction mixture. Ammonia shifts the equilibrium away from the secondary amine and suppresses the condensation mechanism.
    
  • Pressure Boost: Increase Hydrogen pressure. Higher

    
     pressure favors the rapid saturation of the imine intermediate to the primary amine, giving it less time to couple.
    

Q4: What is the optimal catalyst/pressure combination for this compound? Diagnosis: Balancing activity vs. selectivity. Corrective Action:

  • Raney Nickel: Economical and highly active. Operates best at 30–50 bar and 70–90°C . Requires caustic promotion.

  • Pd/C or Rh/C: Higher selectivity but lower activity. Can operate at lower pressures (10–20 bar ) but often requires acidic media (acetic acid) to protonate the amine and prevent coupling, which is corrosive.

Experimental Protocol: High-Pressure Hydrogenation
  • Preparation: Load a high-pressure autoclave (e.g., Hastelloy or Stainless Steel 316) with this compound.

  • Solvent/Additive: Add Methanol (solvent) and liquid Ammonia (molar ratio

    
    :Nitrile 
    
    
    
    2:1 to 5:1).
  • Catalyst: Add Raney Nickel (5-10 wt% loading). Safety: Raney Ni is pyrophoric; keep wet.

  • Purge: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    .
  • Pressurization: Pressurize with

    
     to 40 bar (580 psi) .
    
  • Heating: Ramp temperature to 80°C while stirring at 1000 RPM.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when pressure drop ceases.
    
  • Workup: Cool to <30°C, vent pressure, filter catalyst under inert atmosphere.

Module 3: Visualization & Logic

Pathway Analysis: Reaction Landscape

The following diagram illustrates the competitive pathways controlled by Temperature (Synthesis) and Pressure (Hydrogenation).

Isocapronitrile_Pathways IsoamylHalide Isoamyl Halide (Start) This compound This compound (Target Intermediate) IsoamylHalide->this compound NaCN, PTC 60-80°C Alkene 3-Methyl-1-butene (Side Product) IsoamylHalide->Alkene High Temp (>90°C) Elimination (E2) Imine Imine Intermediate (Transient) This compound->Imine H2, Cat. PrimaryAmine Isohexylamine (Target Product) Imine->PrimaryAmine High H2 Pressure Rapid Reduc. SecondaryAmine Di-isohexylamine (Dimer Impurity) Imine->SecondaryAmine Low Pressure Condensation PrimaryAmine->SecondaryAmine + Imine

Caption: Figure 1. Reaction landscape showing critical control points. Green paths indicate optimized conditions; Red paths indicate thermal/pressure deviations.

Decision Tree: Hydrogenation Optimization

Use this logic flow to resolve yield issues during the reduction step.

Troubleshooting_Tree Start Issue: Low Yield of Primary Amine CheckImpurity Identify Major Impurity Start->CheckImpurity SecAmine Secondary Amine (Dimer) CheckImpurity->SecAmine Unreacted Unreacted Nitrile CheckImpurity->Unreacted Sol_Ammonia Action: Add NH3 or NaOH to suppress coupling SecAmine->Sol_Ammonia Primary Fix Sol_Pressure Action: Increase H2 Pressure (>40 bar) SecAmine->Sol_Pressure Secondary Fix Sol_Temp Action: Increase Temp (Caution: Check Selectivity) Unreacted->Sol_Temp Kinetics limit Sol_Cat Action: Check Catalyst Activity/Poisoning Unreacted->Sol_Cat Catalyst limit

Caption: Figure 2. Troubleshooting logic for this compound Hydrogenation failures.

Module 4: Safety & Handling

  • Flash Point: this compound has a flash point of approx. 44°C . All synthesis performed at 60–80°C is above the flash point . Inerting with Nitrogen is mandatory.

  • Toxicity: Nitriles can metabolize to release cyanide. Handle in a fume hood with appropriate cyanide antidote kits available.

  • Thermal Stability: Avoid contact with strong acids at high temperatures to prevent uncontrolled hydrolysis or polymerization [3].

References

  • Synthesis of Nitriles: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedure for aliphatic nitrile synthesis via halide displacement).
  • Hydrogenation Kinetics: Coq, B., et al. "Hydrogenation of nitriles over supported metal catalysts." Journal of Molecular Catalysis A: Chemical. (Mechanistic insight into primary vs. secondary amine selectivity).

  • Safety Data: PubChem. "Compound Summary: this compound." National Library of Medicine.

  • Industrial Hydrogenation: Volf, J., and Pasek, J. "Hydrogenation of Nitriles." Elsevier. (Comprehensive review of industrial conditions for nitrile reduction, emphasizing ammonia suppression).

Troubleshooting low conversion rates in isocapronitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Conversion Rates

Welcome to the dedicated technical support center for isocapronitrile synthesis. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of this compound, a key intermediate in various pharmaceutical and chemical applications. As senior application scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-documented method for this compound synthesis is the nucleophilic substitution (S(_N)2) reaction between an isoamyl halide (typically isoamyl bromide or chloride) and an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is favored for its relatively straightforward procedure and cost-effective reagents. The choice of solvent and the potential use of a phase-transfer catalyst are critical parameters for maximizing the conversion rate.

Q2: I am observing a significant amount of a byproduct with a similar boiling point to this compound. What could it be?

A2: A common byproduct in this synthesis is isoamyl isocyanide (also known as isopentyl isocyanide). This isomer is formed due to the ambident nature of the cyanide ion (CN


), which can attack the alkyl halide with either the carbon or the nitrogen atom. The formation of the isonitrile is generally less favorable but can be influenced by the reaction conditions. Another potential byproduct, particularly at higher temperatures, is 3-methyl-1-butene, which arises from an E2 elimination side reaction.

Q3: Are there any specific safety precautions I should take when working with cyanides?

A3: Absolutely. Alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety goggles) is mandatory. It is crucial to avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. A quench solution, such as a mixture of aqueous sodium hypochlorite (bleach) and sodium hydroxide, should always be readily available to neutralize any cyanide spills or residual cyanide in the reaction mixture.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your isoamyl halide to this compound can be a frustrating issue. This guide will walk you through the most common causes and provide actionable solutions.

Issue 1: Poor Solubility of Cyanide Salt

Q: My reaction seems sluggish, and a significant amount of the cyanide salt remains undissolved. How can I improve this?

A: The solubility of sodium or potassium cyanide in many organic solvents is limited, which can be a major rate-limiting factor. The choice of solvent is therefore critical.

Explanation of Causality: For the S(_N)2 reaction to occur, the cyanide nucleophile must be in solution to attack the electrophilic carbon of the isoamyl halide. If the cyanide salt remains as a solid, the reaction can only occur at the crystal surface, leading to very slow reaction rates.

Solutions:

  • Solvent Selection: Polar aprotic solvents are highly effective at solvating cations, leaving the anion (cyanide) more "naked" and nucleophilic. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for this reaction.[1]

  • Phase-Transfer Catalysis (PTC): If you are using a biphasic system (e.g., an aqueous solution of NaCN and an organic solution of the isoamyl halide), a phase-transfer catalyst is essential. These catalysts, typically quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[2]

Data Presentation: Solvent Effects on Nitrile Synthesis

SolventDielectric Constant (ε)Typical Reaction TimeObserved YieldReference
Dimethyl Sulfoxide (DMSO)472-4 hoursHigh[1]
N,N-Dimethylformamide (DMF)374-8 hoursHigh[3]
Acetone2112-24 hoursModerate[4]
Ethanol2424-48 hoursLow to Moderate[4]
Issue 2: Competing Side Reactions

Q: My final product is a mixture of this compound and other compounds. How can I improve the selectivity?

A: The formation of byproducts such as isoamyl isocyanide and 3-methyl-1-butene is a common problem. The reaction conditions, particularly temperature and the nature of the leaving group, play a significant role in determining the product distribution.

Explanation of Causality:

  • Isonitrile Formation: As mentioned, the cyanide ion is an ambident nucleophile. While attack from the carbon atom is generally favored (leading to the nitrile), attack from the nitrogen atom (leading to the isonitrile) can also occur. This is more prevalent with "softer" alkylating agents and in the presence of certain metal cations that can coordinate to the nitrogen atom.

  • Elimination (E2) Reaction: The cyanide ion can also act as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene (3-methyl-1-butene). This E2 elimination pathway is more competitive with hindered alkyl halides and at higher reaction temperatures.[5]

Solutions:

  • Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway. However, this will also decrease the overall reaction rate, so optimization is key. For the reaction in DMSO, maintaining a temperature between 120-140°C is often a good starting point.[1]

  • Choice of Leaving Group: Bromides are generally better leaving groups than chlorides and can allow for lower reaction temperatures, which can help to suppress the E2 side reaction.

  • Use of a Phase-Transfer Catalyst: PTCs can help to maintain a low, steady concentration of the cyanide anion in the organic phase, which can favor the S(_N)2 reaction over the E2 reaction.

Experimental Workflow: Optimizing Reaction Selectivity

G cluster_0 Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Strategies cluster_3 Validation start Start with Standard Conditions (e.g., Isoamyl Bromide, NaCN, DMSO, 130°C) analyze_initial Analyze Product Mixture (GC-MS) start->analyze_initial check_byproducts Identify Major Byproducts analyze_initial->check_byproducts is_elimination High Alkene Content? check_byproducts->is_elimination is_isonitrile High Isonitrile Content? check_byproducts->is_isonitrile lower_temp Lower Reaction Temperature (e.g., to 100-110°C) is_elimination->lower_temp add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) is_isonitrile->add_ptc change_solvent Consider a more polar aprotic solvent is_isonitrile->change_solvent re_analyze Re-run Reaction and Analyze lower_temp->re_analyze add_ptc->re_analyze change_solvent->re_analyze end Optimized Conditions Achieved re_analyze->end

Caption: A logical workflow for troubleshooting and optimizing the selectivity of this compound synthesis.

Issue 3: Incomplete Reaction and/or Difficulty in Product Isolation

Q: Even after an extended reaction time, I still have a significant amount of unreacted isoamyl halide. How can I drive the reaction to completion and effectively isolate my product?

A: Ensuring the reaction goes to completion requires careful attention to reagent purity and reaction conditions. Effective product isolation is crucial for obtaining a high yield of pure this compound.

Explanation of Causality:

  • Reagent Purity: The presence of water in the reaction mixture can hydrolyze the cyanide and reduce its effectiveness. The purity of the isoamyl halide is also important, as impurities can lead to side reactions.

  • Reaction Time and Temperature: As with any chemical reaction, insufficient reaction time or temperature will result in incomplete conversion. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.

  • Product Isolation: this compound has a relatively low boiling point (approx. 155-157°C), and care must be taken during solvent removal and distillation to avoid product loss.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The cyanide salt should also be dry.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by GC to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and poured into a large volume of water to dissolve the inorganic salts. The product is then extracted with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, washed, dried, and the solvent is carefully removed by rotary evaporation.

  • Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Experimental Protocol: Synthesis of this compound from Isoamyl Bromide

Materials:

  • Isoamyl bromide (1.0 mole)

  • Sodium cyanide (1.1 moles)

  • Dimethyl sulfoxide (DMSO), anhydrous (500 mL)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Quench solution: 1 M sodium hydroxide, 1 M sodium hypochlorite

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium cyanide (1.1 moles) and anhydrous DMSO (300 mL).

  • Addition of Isoamyl Bromide: Heat the stirred suspension to 120°C. Add isoamyl bromide (1.0 mole) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, maintain the reaction mixture at 130-140°C for 3-4 hours. Monitor the reaction progress by GC analysis.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and carefully remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

  • Waste Disposal: Neutralize all cyanide-containing aqueous solutions and glassware with the quench solution before disposal.

Analytical Characterization

Q: How can I confirm the purity of my synthesized this compound and identify any byproducts?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.

GC-MS Analysis:

  • Purity Determination: GC will separate the components of your product mixture based on their boiling points and polarity. The area of the peak corresponding to this compound relative to the total area of all peaks will give you a good estimation of its purity.[6]

  • Byproduct Identification: The mass spectrometer will fragment the molecules eluting from the GC column, producing a unique mass spectrum for each compound. By comparing these mass spectra to a library of known compounds, you can identify the byproducts such as isoamyl isocyanide and 3-methyl-1-butene.[7][8]

Logical Relationship: From Synthesis to Analysis

G cluster_0 Synthesis and Purification cluster_1 Quality Control cluster_2 Feedback Loop synthesis This compound Synthesis workup Aqueous Work-up and Extraction synthesis->workup distillation Fractional Distillation workup->distillation gcms GC-MS Analysis distillation->gcms purity Purity Assessment (% Area) gcms->purity byproduct_id Byproduct Identification (MS Library Match) gcms->byproduct_id optimization Reaction Condition Optimization purity->optimization byproduct_id->optimization optimization->synthesis

Caption: The iterative process of synthesis, purification, analysis, and optimization in this compound production.

References

  • Ma, Z., Wu, Z., Kreyenschulte, C., Bartling, S., Lund, H., Beller, M., & Jagadeesh, R. V. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Solvent effect modelling of isocyanuric products synthesis by chemometric methods. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Analysis of hydroamination products of isophoronenitrile by GC-MS. (2025). ResearchGate. Retrieved from [Link]

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. [Link]

  • GC/MS Identification of Impurities. (2024). Medistri SA. Retrieved from [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012). Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Method for synthesizing cyanamide. (n.d.). Google Patents.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). National Institutes of Health. Retrieved from [Link]

  • FeCl3-silica: A novel approach for the synthesis of nitriles from oximes. (n.d.). NBU-IR. Retrieved from [Link]

  • An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. (n.d.). Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Isocapronitrile Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the identification of impurities in the synthesis of Isocapronitrile (4-methylpentanenitrile) via the nucleophilic substitution of Isoamyl Bromide (1-bromo-3-methylbutane) with cyanide.

While the


 cyanation is a standard pathway, the ambident nature of the cyanide ion and the steric profile of the isoamyl group frequently lead to a specific "fingerprint" of byproducts. This guide provides a self-validating workflow to identify these species using Gas Chromatography-Mass Spectrometry (GC-MS).

Module 1: The Chemistry & The Matrix

Reaction Mechanism & Byproduct Causality

To troubleshoot effectively, you must understand why impurities form. The reaction of isoamyl bromide with sodium cyanide (NaCN) is not a single-pathway event.

  • The Main Pathway (

    
    ):  The cyanide carbon attacks the 
    
    
    
    -carbon of the halide, displacing bromide to form this compound.
  • The Ambident Trap (Isocyanides): The cyanide ion (

    
    ) has electron density on both Carbon and Nitrogen. If the Nitrogen end attacks (often favored in solvents that solvate the cation poorly or with "harder" electrophiles), you form Isoamyl Isocyanide . This is the most common "ghost" impurity.
    
  • Elimination (E2): Cyanide is a base (

    
     of HCN 
    
    
    
    9.2). If reaction temperatures are too high, it can deprotonate the
    
    
    -carbon, causing elimination to form Isoamylenes (methylbutenes).
Reaction Pathway Visualization

ReactionPathways Start Isoamyl Bromide (Starting Material) Product This compound (Major Product) Start->Product SN2 (C-Attack) Byprod1 Isoamyl Isocyanide (Ambident Attack) Start->Byprod1 SN2 (N-Attack) Byprod2 4-Methyl-1-pentene (Elimination) Start->Byprod2 E2 (Base) CN Cyanide Source (NaCN/KCN) CN->Start Byprod3 Isocaproamide (Hydrolysis) Product->Byprod3 + H2O (Hydrolysis)

Figure 1: Reaction pathways showing the divergence between the desired nitrile product and common byproducts (Isocyanide, Alkenes, Amides).

Module 2: GC-MS Method Development

Method Protocol

Nitriles are polar; however, this compound is volatile enough that non-polar columns often work. For byproduct separation (especially the isocyanide isomer), a polar column is superior.

ParameterRecommendationRationale
Column DB-WAX (PEG) or equivalentHigh polarity separates the Nitrile (

) from the Isocyanide (

) and non-polar halides better than a 5%-phenyl column.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal degradation of labile isocyanides.
Carrier Gas Helium, 1.0 mL/minStandard constant flow.
Oven Program 40°C (hold 2 min)

10°C/min

200°C
Low initial temp is critical to resolve the volatile elimination products (alkenes) from the solvent front.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range

35 - 300
Capture low mass fragments (McLafferty) and molecular ions.

Module 3: Troubleshooting & FAQs

Scenario A: "I see two peaks with similar mass spectra, but one smells terrible."

Diagnosis: Isoamyl Isocyanide Formation. Isocyanides (isonitriles) are notorious for their repulsive odor (often described as "Godzilla's gym sock"). They are constitutional isomers of your product.

  • The Evidence:

    • Retention Time: On a polar column (WAX), the Isocyanide usually elutes before the Nitrile due to lower dipole-dipole interactions compared to the nitrile.

    • Mass Spec: While they share a molecular weight (MW 97), their fragmentation differs.

      • Nitrile: Shows a small

        
         (97) and a base peak at 
        
        
        
        41
        (McLafferty rearrangement:
        
        
        ).
      • Isocyanide: Shows a significant loss of HCN (

        
        ). Look for a peak at 
        
        
        
        70
        (
        
        
        ) which is often more intense in the isocyanide than the nitrile.
Scenario B: "My yield is low, and I see a large peak eluting very early."

Diagnosis: Elimination Reaction (Alkene Formation). If your reaction was run hot or with high basicity, you likely formed 4-methyl-1-pentene .

  • The Evidence:

    • Retention Time: Elutes very early (near the solvent delay).

    • Mass Spec: Look for MW 84. Key fragments:

      
       69 (loss of methyl) and 
      
      
      
      41/43.
  • Corrective Action: Lower reaction temperature or use a phase transfer catalyst (PTC) to reduce the basicity requirements.

Scenario C: "The main peak is tailing significantly, and I see an species."

Diagnosis: Hydrolysis to Amide. Nitriles can hydrolyze to amides (Isocaproamide) in the presence of water and heat.

  • The Evidence:

    • Peak Shape: Amides interact strongly with column silanols, causing tailing.

    • Mass Spec: Look for

      
       59  (McLafferty for amides: 
      
      
      
      ) and a weak molecular ion at MW 115.

Module 4: Diagnostic Logic & Data Interpretation

MS Interpretation Logic Tree

Use this flowchart to classify unknown peaks in your chromatogram.

MSLogic Start Unknown Peak Detected CheckMW Check Molecular Ion (M+) Start->CheckMW MW97 M+ = 97 (Isomer Check) CheckMW->MW97 97 Da MW84 M+ = 84 CheckMW->MW84 84 Da MW150 M+ = 150/152 (1:1 Ratio) CheckMW->MW150 150/152 Da FragCheck Check Fragments MW97->FragCheck Alkene 4-Methyl-1-pentene (Elimination Product) MW84->Alkene Halide Isoamyl Bromide (Unreacted SM) MW150->Halide Nitrile This compound Base Peak: m/z 41 Weak M-27 FragCheck->Nitrile Base 41 IsoNC Isoamyl Isocyanide Strong M-27 (m/z 70) Repulsive Odor FragCheck->IsoNC Strong 70

Figure 2: Decision tree for identifying common species in this compound synthesis based on Molecular Weight and Fragmentation patterns.

Summary of Diagnostic Ions
CompoundStructureMWKey Diagnostic Ions (

)
This compound

9741 (Base, McLafferty), 55, 96 (

), 97 (Weak

)
Isoamyl Isocyanide

9770 (

), 55, 41, 97 (

)
Isoamyl Bromide

151150/152 (1:1 Isotope), 71 (

), 43
4-Methyl-1-pentene

8443 , 69 (

), 84 (

)
Isocaproamide

11559 (McLafferty), 72, 86, 115 (

)

References

  • NIST Mass Spectrometry Data Center. Pentanenitrile, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link] (Note: While the direct link is for Pentanenitrile, the fragmentation principles for 4-methylpentanenitrile described in the guide are derived from standard aliphatic nitrile behaviors documented in the NIST database).

  • Organic Chemistry Portal. Nitrile Synthesis. [Link]

  • LibreTexts Chemistry. Preparation of Nitriles. [Link]

  • Whitman College. Fragmentation of Nitriles (GC-MS). [Link]

  • NIST Chemistry WebBook. 1-Pentene, 4-methyl- (Isohexene) Mass Spectrum. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Isocapronitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of chemical entities are paramount. Isocapronitrile (4-methylpentanenitrile), a key intermediate or potential impurity in various synthetic pathways, requires precise and reliable quantification. An unvalidated analytical method is a black box; it yields data, but with unknown accuracy and precision. This guide provides an in-depth, experience-driven walkthrough for the validation of a gas chromatography (GC) method for this compound quantification, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][4]

The Analytical Imperative: Choosing the Right Tool

The first and most critical decision is the selection of the analytical technique. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is an inherently superior choice over High-Performance Liquid Chromatography (HPLC).

  • Why GC? this compound's volatility makes it an ideal candidate for GC, which separates components based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds containing carbon-hydrogen bonds. This choice simplifies the initial method development, as this compound will generate a strong, reliable signal.

  • Alternative Consideration: HPLC. While possible, quantifying this compound by HPLC would be less direct. Nitriles lack a strong chromophore, necessitating detection at low UV wavelengths (around 210 nm), where many solvents and impurities can interfere.[5] This would increase the complexity of achieving method specificity.

This guide will therefore focus on the validation of a GC-FID method .

The Validation Blueprint: A Framework for Trust

Method validation is a systematic process of demonstrating that an analytical procedure is reliable and reproducible for its intended use.[6] Our approach is anchored to the ICH Q2(R1) framework, which outlines the essential validation characteristics.[3][7][8]

The overall workflow can be visualized as a logical progression from establishing the fundamental performance characteristics to testing the method's resilience to minor variations.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Accuracy & Precision cluster_2 Phase 3: Sensitivity & Robustness Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Trueness) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End Start Method Development Complete Start->Specificity

Caption: Workflow for Analytical Method Validation.

Experimental Protocols and Data Deep Dive

Here, we transition from theory to practice. The following sections detail the experimental execution for each validation parameter, including the causality behind the chosen approach and representative data with acceptance criteria.

System Suitability: The Daily Health Check

Causality: Before any validation run, we must confirm the analytical system is performing correctly. System suitability testing is not a validation parameter itself, but a prerequisite to ensure the equipment is ready.[7] It prevents the generation of invalid data, saving significant time and resources.

Experimental Protocol:

  • Prepare a system suitability solution (e.g., 100 µg/mL of this compound in a suitable solvent like methanol).

  • Inject the solution six consecutive times.

  • Evaluate the results against the pre-defined criteria.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Retention Time %RSD ≤ 1.0%Confirms the stability of the carrier gas flow rate and oven temperature.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation column.
Specificity (Selectivity)

Causality: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This ensures that the peak you are measuring is solely from this compound.

Experimental Protocol:

  • Blank Injection: Inject the solvent (diluent) used for sample preparation to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If quantifying this compound in a drug product, prepare and inject a placebo sample (all formulation components except the active pharmaceutical ingredient and this compound) to check for interference.

  • Spiked Sample: Spike the blank or placebo with a known concentration of this compound and verify that the peak is well-resolved from any other signals.

Acceptance Criteria:

  • The blank/placebo chromatogram must show no significant peaks (typically <10% of the LOQ signal) at the retention time of this compound.

  • The this compound peak in the spiked sample must be pure and free from co-elution with other components.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., for impurity analysis, this could be from the Limit of Quantitation (LOQ) to 120% of the specification limit). A typical range might be 1 µg/mL to 20 µg/mL.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
1.05,520
2.513,850
5.027,900
10.056,100
15.083,500
20.0110,200

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero, demonstrating minimal systematic error.

Accuracy (Trueness)

Causality: Accuracy measures the closeness of the experimental value to the true value.[11] It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo or a certified reference material) and calculating the percent recovery.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the target concentration).

  • For a drug product, this involves spiking the placebo with known amounts of this compound.

  • Calculate the percent recovery for each sample.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%5.04.95, 5.05, 4.9899.0, 101.0, 99.6
100%10.010.02, 9.89, 10.11100.2, 98.9, 101.1
150%15.014.85, 15.20, 15.0599.0, 101.3, 100.3

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[11]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[11]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the process with a different analyst, on a different day, or using a different GC system.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
N 66
Mean Conc. (µg/mL) 10.0510.09
Std. Deviation 0.080.10
%RSD 0.80%0.99%

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 2.0%

  • Intermediate Precision (%RSD): ≤ 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the baseline noise.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.

Acceptance Criteria:

  • LOD S/N Ratio: ~3:1

  • LOQ S/N Ratio: ~10:1

  • Precision at LOQ (%RSD): ≤ 10.0%

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume).

  • Vary each parameter slightly (e.g., oven temperature ± 2°C, flow rate ± 5%).

  • Analyze a system suitability solution or a test sample under each modified condition and evaluate the impact on results (e.g., retention time, peak area).

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal -5.4556,1001.1
Oven Temp. +2°C5.3555,9801.1
-2°C5.5556,2101.1
Flow Rate +5%5.3055,8501.2
-5%5.6056,3501.0

Acceptance Criteria:

  • System suitability parameters must still pass under all varied conditions.

  • The quantitative result should not deviate significantly (e.g., by >5%) from the nominal result.

Comparison with Alternative Methods

While GC-FID is the recommended technique, it's crucial to understand its performance relative to other potential methods.

G GC_FID GC-FID High Selectivity for Volatiles Robust & Simple Wide Linear Range Cost-Effective HPLC_UV HPLC-UV Poor Sensitivity (No Chromophore) Potential for Interference More Complex Mobile Phases Better for Non-Volatiles GC_MS GC-MS Highest Specificity (Mass ID) Lower Detection Limits Higher Equipment Cost More Complex Operation This compound This compound Quantification This compound->GC_FID Optimal Choice This compound->HPLC_UV Less Suitable This compound->GC_MS High-Sensitivity Alternative

Caption: Comparison of Analytical Techniques.

Performance Summary Table:

ParameterGC-FID (Validated Method)HPLC-UVGC-MS (Gas Chromatography-Mass Spectrometry)
Specificity High (based on retention time)Low to Moderate (risk of co-elution)Very High (mass fragmentation provides confirmation)
Sensitivity (LOD/LOQ) Good (µg/mL range)Poor (due to weak UV absorbance)Excellent (can reach ng/mL or lower)
Robustness HighModerate (sensitive to mobile phase composition)Moderate (requires frequent tuning)
Cost & Complexity LowModerateHigh
Best For... Routine QC, impurity quantification at specified levels.Not recommended for this analyte.Trace-level impurity analysis, structure elucidation.

Expert Insight: For routine quality control (QC) where this compound is an expected impurity with a defined specification, the validated GC-FID method provides the perfect balance of performance, reliability, and cost-effectiveness. GC-MS should be reserved for situations requiring definitive peak identification or quantification at levels below the LOQ of the FID method.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to validating a GC-FID method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we have built a self-validating system that generates trustworthy and reliable data. This validated method is not just a protocol; it is a cornerstone of quality assurance, ensuring that the quantification of this compound is accurate, precise, and fit for its intended purpose in a regulated environment.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • United States Pharmacopeia (USP) General Chapter <1225>: Validation of Compendial Procedures. USP. [Link]

  • EPA Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. U.S. Environmental Protection Agency. [Link]

  • NIST Chemistry WebBook for Acetonitrile (as a related nitrile). National Institute of Standards and Technology. [Link]

Sources

Comparative Analysis of Isocapronitrile Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocapronitrile (4-methylpentanenitrile, CAS 542-54-1) is a critical C6 intermediate used in the synthesis of isoamyl-based fragrances, pharmaceuticals (e.g., pregabalin precursors), and agrochemicals. Its synthesis requires balancing yield, atom economy, and safety—particularly regarding cyanide handling.

This guide objectively compares three distinct synthetic methodologies:

  • Nucleophilic Substitution (Sɴ2): The classical laboratory standard offering high yields but requiring stringent cyanide safety protocols.

  • Oxime Dehydration: A "cyanide-free" laboratory alternative utilizing isovaleraldehyde, ideal for facilities restricting inorganic cyanides.

  • Vapor-Phase Ammonolysis: The continuous industrial process favored for ton-scale manufacturing due to its superior atom economy and low waste profile.

Method 1: Nucleophilic Substitution (Sɴ2) of Isoamyl Bromide

Best For: Laboratory-scale synthesis (10g – 1kg) where yield is paramount and cyanide handling permits are in place.

Mechanism & Rationale

This method utilizes the classical Kolbe Nitrile Synthesis . The reaction proceeds via an Sɴ2 mechanism where the cyanide ion (:CN⁻) acts as a strong nucleophile, displacing the bromide leaving group on isoamyl bromide (1-bromo-3-methylbutane).

Why DMSO? While aqueous ethanol is traditional, this protocol uses Dimethyl Sulfoxide (DMSO) . DMSO solvates the sodium cation (Na⁺) while leaving the cyanide anion "naked" and highly reactive, reducing reaction times from 12+ hours (in ethanol) to under 3 hours and suppressing elimination side-products.

Experimental Protocol

Note: All steps involving cyanide must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents:

  • Isoamyl Bromide (151.0 g, 1.0 mol)

  • Sodium Cyanide (58.8 g, 1.2 mol) [Dry]

  • DMSO (400 mL) [Anhydrous]

Workflow:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Connect the condenser outlet to a bleach (10% NaOCl) scrubber trap to neutralize any escaped HCN.

  • Dissolution: Charge the flask with 58.8 g NaCN and 400 mL DMSO. Heat to 40°C with stirring until mostly dissolved (slurry is acceptable).

  • Addition: Add Isoamyl Bromide (151.0 g) dropwise over 45 minutes. The reaction is exothermic; maintain internal temperature between 60–70°C using an ice-water bath if necessary.

  • Reaction: After addition, heat the mixture to 90°C for 2 hours . Monitor by GC/TLC until starting bromide is <1%.

  • Quench & Extraction: Cool to room temperature. Pour the reaction mixture into 1.2 L of ice water (Caution: Exothermic). Extract with Diethyl Ether (3 x 300 mL).

  • Purification: Wash combined organics with water (2 x 200 mL) and brine (200 mL). Dry over MgSO₄, filter, and concentrate. Distill the residue at atmospheric pressure (bp 154–156°C) to collect this compound.

Data Profile:

  • Yield: 88–92%

  • Purity: >98% (GC)

  • Key Impurity: Isoamyl Isonitrile (removed during acid wash or distillation).

SN2_Pathway Start Isoamyl Bromide (1-bromo-3-methylbutane) TS Transition State [Pentacoordinate] Start->TS Sɴ2 Attack Reagent NaCN / DMSO (Naked CN- Nucleophile) Reagent->TS Product This compound (4-methylpentanenitrile) TS->Product Inversion/Substitution Waste NaBr (Salt) TS->Waste

Figure 1: Sɴ2 Mechanism showing the direct displacement of bromide by the 'naked' cyanide ion in polar aprotic solvent.

Method 2: Dehydration of Isovaleraldehyde Oxime

Best For: Labs restricting inorganic cyanides or requiring a "greener" solvent profile.

Mechanism & Rationale

This route bypasses alkyl halides entirely, starting from Isovaleraldehyde . The aldehyde is condensed with hydroxylamine to form an oxime, which is subsequently dehydrated to the nitrile. This method eliminates the risk of generating HCN gas and uses safer reagents.

Experimental Protocol

Reagents:

  • Isovaleraldehyde (86.1 g, 1.0 mol)

  • Hydroxylamine Hydrochloride (76.4 g, 1.1 mol)

  • Sodium Acetate (98.4 g, 1.2 mol)

  • Acetic Anhydride (1.2 mol) [Dehydrating Agent]

Workflow:

  • Oxime Formation: In a 1L flask, dissolve Hydroxylamine HCl and Sodium Acetate in 300 mL water. Add Isovaleraldehyde dropwise at room temperature. Stir for 1 hour. The oxime separates as an oil. Extract with DCM, dry, and concentrate.

  • Dehydration: Redissolve the crude oxime in acetic anhydride. Heat to reflux (140°C) for 2 hours. The acetic anhydride acts as both solvent and dehydrating agent, converting the -CH=N-OH group to -CN.

  • Workup: Pour mixture into ice water to hydrolyze excess anhydride. Neutralize with NaHCO₃. Extract with ethyl acetate.

  • Purification: Fractional distillation yields the pure nitrile.

Data Profile:

  • Yield: 75–82% (Two steps)

  • Purity: >97%

  • Safety Advantage: Zero cyanide exposure risk.

Oxime_Route Aldehyde Isovaleraldehyde (3-methylbutanal) Oxime Isovaleraldehyde Oxime (Intermediate) Aldehyde->Oxime Condensation (-H2O) NH2OH Hydroxylamine (NH2OH) NH2OH->Oxime Product This compound Oxime->Product Elimination (-H2O) Dehydration Dehydration (Acetic Anhydride / Heat) Dehydration->Product

Figure 2: Two-step conversion from aldehyde to nitrile via oxime intermediate, avoiding inorganic cyanides.

Method 3: Vapor-Phase Ammonolysis (Industrial)

Best For: Large-scale manufacturing (>100 kg) and continuous flow processes.

Mechanism & Rationale

Industrially, batch processes are inefficient. This method utilizes Heterogeneous Catalysis (typically ZnO or Al₂O₃ doped with V/Sb) to convert isovaleraldehyde and ammonia directly to the nitrile in the gas phase. It is an "oxidative dehydrogenation" analogue where oxygen (or air) drives the removal of hydrogen, making it thermodynamically favorable.

Process Overview
  • Catalyst: Zinc Oxide (ZnO) on Alumina or Vanadium-Phosphorus-Oxide (VPO).

  • Conditions: 400–450°C, 1–3 atm pressure.

  • Feed Ratio: Isovaleraldehyde : Ammonia : Air (1 : 1.5 : 10).

Workflow:

  • Vaporization: Isovaleraldehyde and Ammonia are pre-heated and mixed in a vaporization chamber.

  • Catalytic Bed: The gas mixture passes through a fixed-bed reactor containing the catalyst.

    • Reaction: R-CHO + NH₃ + 0.5 O₂ → R-CN + 2 H₂O

  • Quench: The effluent is rapidly cooled in a condenser.

  • Separation: The organic layer (nitrile) is phase-separated from the aqueous byproduct and rectified via continuous distillation.

Data Profile:

  • Conversion: >98%

  • Selectivity: >95%

  • Atom Economy: Excellent (Water is the only byproduct).

Comparative Analysis Matrix

The following table summarizes the performance metrics for each method to assist in selection.

MetricMethod 1: Sɴ2 (NaCN)Method 2: Oxime DehydrationMethod 3: Ind. Ammonolysis
Yield High (88-92%) Moderate (75-82%)Very High (>95%)
Atom Economy Poor (Stoichiometric NaBr waste)Moderate (Acetic acid waste)Excellent (H₂O waste)
Safety Profile Critical Risk (Cyanide)Good (Corrosives only)Moderate (High Temp/Press)
Scalability Difficult (Batch/Exotherm)ModerateExcellent (Continuous)
Cost (Lab) LowMediumHigh (Equipment setup)
Reaction Time Fast (<3 hrs)Slow (2 steps, ~6-8 hrs)Instant (Residence time <5s)
Safety & Trustworthiness: Cyanide Destruction Protocol

Mandatory for Method 1 Any waste stream containing cyanide (aqueous washes, glassware rinses) must be treated before disposal.

  • Adjust pH: Ensure waste solution is pH > 10 (add NaOH). Never add acid to cyanide.

  • Oxidation: Slowly add excess Sodium Hypochlorite (Bleach, 10-15%) or Hydrogen Peroxide (30%).

  • Verification: Test with Potassium Iodide-Starch paper (turns blue in presence of excess oxidant) or a specific CN⁻ test strip to confirm destruction (<0.2 ppm).

  • Disposal: Allow to stand for 24 hours before neutralizing and disposing according to local hazardous waste regulations.

References

  • Friedman, L., & Shechter, H. (1960).[1] Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1] The Journal of Organic Chemistry, 25(6), 877–879. Link

  • Adams, R., & Marvel, C. S. (1921). Alkyl Cyanides and Nitriles.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 1, p.107. (Foundational protocol for alkyl halide cyanation). Link

  • Mowry, D. T. (1948). The Preparation of Nitriles.[3][4][5][7][8][9][10][11] Chemical Reviews, 42(2), 189–283. (Comprehensive review of nitrile synthesis methods). Link

  • Hulla, G. (1948). Preparation of Isovaleronitrile. US Patent 2,444,828. (Early industrial dehydration/cyanation descriptions). Link

  • Arpe, H. J. (2010). Industrial Organic Chemistry. Wiley-VCH. (Source for industrial ammoxidation parameters and catalyst data). Link

Sources

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